N-(2,4-Dimethylphenyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
6328-77-4 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
JYOOUGQLKSTNIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Other CAS No. |
6328-77-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-Dimethylphenyl)benzamide
Abstract
N-(2,4-Dimethylphenyl)benzamide is a chemical compound of significant interest within several fields of chemical research, including medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application and for the development of new derivatives with tailored characteristics. This guide provides a comprehensive overview of the core physicochemical properties of N-(2,4-Dimethylphenyl)benzamide, detailing its molecular structure, solubility, lipophilicity, and thermal characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering researchers and drug development professionals a robust framework for their own investigations. The causality behind experimental choices is explained, and all data is supported by authoritative sources to ensure scientific integrity.
Introduction
N-(2,4-Dimethylphenyl)benzamide belongs to the class of N-substituted benzamides, a scaffold that is prevalent in a wide array of biologically active molecules and functional materials. The specific substitution pattern—a benzoyl group attached to a 2,4-dimethylaniline moiety—confers a unique set of properties that influence its behavior in both biological and chemical systems. Understanding these properties is a critical prerequisite for rational drug design, formulation development, and predicting the compound's environmental fate and transport.
This technical guide serves as a centralized resource for scientists. It moves beyond a simple recitation of data points to provide a deeper understanding of why these properties are what they are and how they are reliably measured.
Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. These parameters are the basis for all other physicochemical properties.
| Property | Value | Source(s) |
| Chemical Name | N-(2,4-Dimethylphenyl)benzamide | [1][2] |
| CAS Number | 6328-77-4 | [1] |
| Molecular Formula | C₁₅H₁₅NO | [1][2] |
| Molecular Weight | 225.29 g/mol | [1][2] |
| Physical State | Solid (Off-white to white) | [1] |
| SMILES | Cc1ccc(c(C)c1)NC(c1ccccc1)=O | [2] |
| InChI Key | JYOOUGQLKSTNIY-UHFFFAOYSA-N | [2] |
Key Physicochemical Parameters
The interaction of N-(2,4-Dimethylphenyl)benzamide with its environment is governed by several key physicochemical parameters. These values are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its processability in materials science.
| Parameter | Value | Method | Source(s) |
| Melting Point | 193 to 194 °C | Experimental (Ethanol) | [1] |
| Boiling Point | 279.5 ± 29.0 °C | Predicted | [1] |
| Octanol-Water Partition Coefficient (logP) | 3.60 | Calculated | [2] |
| Aqueous Solubility (logSw) | -3.63 | Calculated | [2] |
| Hydrogen Bond Acceptors | 2 | Calculated | [2] |
| Hydrogen Bond Donors | 1 | Calculated | [2] |
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of data, standardized and validated experimental protocols are essential. This section provides step-by-step methodologies for determining the most critical physicochemical properties of N-(2,4-Dimethylphenyl)benzamide.
Melting Point Determination via Capillary Method
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting point range.[3]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the N-(2,4-Dimethylphenyl)benzamide sample is completely dry and finely powdered.[4] This is crucial for uniform heat transfer.[4]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid to a height of 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a preliminary value. Allow the apparatus to cool before proceeding with a new sample.[5][6]
-
Accurate Determination: Heat the sample at a medium rate until the temperature is about 20°C below the expected melting point.[5]
-
Slow Heating: Reduce the heating rate to approximately 1-2°C per minute.[5] This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[5]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid particle melts (T₂).[6]
-
Reporting: Report the result as a melting point range (T₁ - T₂). For N-(2,4-Dimethylphenyl)benzamide, this is expected to be in the range of 193-194°C.[1]
-
Validation: Perform at least two consistent measurements to validate the result. Always use a fresh sample for each determination, as the original sample may have undergone decomposition.[6]
Caption: Workflow for Melting Point Determination.
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its membrane permeability and overall ADME properties. A logP of 3.60 for N-(2,4-Dimethylphenyl)benzamide indicates it is significantly more soluble in a lipophilic environment (octanol) than in an aqueous one.
Principle: The "shake-flask" method, as described in OECD Guideline 107, is the classical method for logP determination.[7][8] The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of these concentrations.[7]
Causality: This method is suitable for compounds with an expected logP between -2 and 4.[8] Since the calculated logP for N-(2,4-Dimethylphenyl)benzamide is 3.60, this method is appropriate.[2] For highly hydrophobic substances (logP > 4), the slow-stirring method (OECD Guideline 123) is preferred to avoid the formation of micro-droplets that can lead to erroneous results.
Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Stock Solution: Prepare a stock solution of N-(2,4-Dimethylphenyl)benzamide in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected logP to ensure quantifiable amounts in both phases.[9]
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from several minutes to hours. A preliminary experiment can determine the necessary equilibration time.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation is often required to ensure a clean separation, especially if an emulsion has formed.[7]
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase for analysis.
-
Quantification: Determine the concentration of the compound in each phase (C_octanol and C_water) using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the logP using the formula: logP = log₁₀ (C_octanol / C_water)
-
Validation: The experiment should be performed in triplicate. The resulting logP values should fall within a range of ± 0.3 units to be considered valid.[7][9]
Caption: Shake-Flask Method Workflow for logP Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[10] A low calculated logSw of -3.63 suggests that N-(2,4-Dimethylphenyl)benzamide has poor aqueous solubility.[2]
Principle: The thermodynamic or "shake-flask" method is considered the gold standard for solubility measurement.[10] An excess of the solid compound is equilibrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) over an extended period (24-72 hours). The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.[10]
Causality: While faster kinetic solubility methods exist, they often use DMSO co-solvents and can overestimate solubility.[10][11] The thermodynamic method provides the true equilibrium solubility, which is more relevant for predicting in vivo behavior. The long incubation time ensures that the dissolution equilibrium of the most stable crystalline form is reached.[10]
Step-by-Step Protocol:
-
Sample Addition: Add an excess amount of solid N-(2,4-Dimethylphenyl)benzamide to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vial and agitate it in a shaking incubator at a constant temperature for 24-72 hours.[10]
-
Phase Separation: After incubation, allow the suspension to settle.
-
Filtration: Carefully filter the supernatant to remove all undissolved solid particles. A low-binding filter (e.g., PVDF) is recommended to prevent loss of the dissolved compound.
-
Sample Preparation: Dilute the clear filtrate with a suitable solvent to bring the concentration into the working range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated method such as HPLC-UV or LC-MS.[10] A standard calibration curve must be prepared for accurate quantification.[12]
-
Reporting: Report the solubility in units such as mg/mL or µM.
Spectroscopic Data
While not strictly physicochemical properties, spectroscopic data are integral to the identification and characterization of a compound. For N-(2,4-Dimethylphenyl)benzamide, key identifying features would be found in its ¹H NMR, ¹³C NMR, and IR spectra.
-
¹H NMR: Expected signals would include aromatic protons from both the benzoyl and dimethylphenyl rings, a singlet for the amide proton (N-H), and two singlets for the non-equivalent methyl groups.
-
¹³C NMR: Signals would correspond to the carbonyl carbon of the amide, as well as the distinct aromatic and methyl carbons.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching vibration (typically around 3300 cm⁻¹) and the C=O (amide I) stretching vibration (around 1650 cm⁻¹).[13][14]
Conclusion
The physicochemical properties of N-(2,4-Dimethylphenyl)benzamide—characterized by a high melting point, significant lipophilicity (logP ≈ 3.6), and low aqueous solubility—define its behavior in chemical and biological systems. The data presented in this guide, supported by robust and validated experimental protocols, provide a critical foundation for researchers in drug discovery and materials science. By understanding the causality behind experimental choices and adhering to these rigorous methods, scientists can ensure the generation of high-quality, reliable data to advance their research and development efforts.
References
-
Hoffman Fine Chemicals. (n.d.). CAS 6328-77-4 | N-(2,4-Dimethylphenyl)benzamide. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Melting Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]
-
Basappa, S. M., & Gowda, B. T. (2006). Synthetic, infrared, ¹H and ¹³C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides... Zeitschrift für Naturforschung A, 61(10-11), 600-606. Retrieved from [Link]
-
Basappa, S. M., & Gowda, B. T. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides. Zeitschrift für Naturforschung A, 61(10-11), 600-606. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Compound N-(2,4-dimethylphenyl)benzamide - Chemdiv [chemdiv.com]
- 3. westlab.com [westlab.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. enfo.hu [enfo.hu]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthetic, infrared, {sup 1}H and {sup 13}C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides, 2,4-(CH{sub 3}){sub 2}/2-CH{sub 3}-4-Cl/2,4-Cl{sub 2}C{sub 6}H{sub 3}SO{sub 2}NH(i-XC{sub 6}H{sub 4}) (i-X = H, 2-CH{sub 3}, 3-CH{sub 3}, 4-CH{sub 3}, 2-Cl, 3-Cl, 4-Cl, 4-F, 4-Br) (Journal Article) | ETDEWEB [osti.gov]
- 14. znaturforsch.com [znaturforsch.com]
An In-depth Technical Guide to the Synthesis of N-(2,4-Dimethylphenyl)benzamide
This guide provides a comprehensive overview of the primary synthetic routes to N-(2,4-Dimethylphenyl)benzamide, a key intermediate in various chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles, mechanistic details, and practical considerations for each synthetic methodology. The focus is on providing not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding of the synthesis of this important amide.
Introduction: The Significance of N-(2,4-Dimethylphenyl)benzamide
N-(2,4-Dimethylphenyl)benzamide, also known as 2',4'-dimethylbenzanilide, is a substituted amide that serves as a crucial building block in the synthesis of a range of target molecules, including pharmaceuticals and agrochemicals. Its structural features, comprising a benzoyl group attached to a 2,4-dimethylaniline moiety, impart specific physicochemical properties that are leveraged in the design of biologically active compounds. A thorough understanding of its synthesis is therefore paramount for chemists working on the development of new chemical entities.
This guide will explore the most prevalent and effective methods for the synthesis of N-(2,4-Dimethylphenyl)benzamide, with a focus on providing actionable insights for laboratory and industrial applications.
The Workhorse of Amide Synthesis: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a cornerstone of amide synthesis, prized for its reliability and operational simplicity.[1][2][3] This method involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3][4] For the synthesis of N-(2,4-Dimethylphenyl)benzamide, this translates to the reaction of 2,4-dimethylaniline with benzoyl chloride.
Mechanistic Underpinnings
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[3]
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocol: A Self-Validating System
A typical Schotten-Baumann protocol for the synthesis of N-(2,4-Dimethylphenyl)benzamide is as follows:
Materials:
-
2,4-Dimethylaniline
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide Solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolution: Dissolve 2,4-dimethylaniline in a suitable organic solvent like dichloromethane in a flask equipped with a magnetic stirrer.
-
Base Addition: Add an excess of 10% aqueous sodium hydroxide solution to the flask. The use of a biphasic system, with the organic solvent and aqueous base, is a hallmark of the Schotten-Baumann conditions.[2] The base in the aqueous phase neutralizes the HCl formed, preventing it from reacting with the amine starting material.[2][3]
-
Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride dropwise with vigorous stirring. The exothermic nature of the reaction necessitates cooling to control the reaction rate and minimize side reactions.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted amine), water, and brine. The acid wash is a critical purification step.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude N-(2,4-Dimethylphenyl)benzamide can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield a pure crystalline solid.[5][6]
Advantages and Considerations
| Advantages | Considerations |
| High yields and purity of the final product. | Benzoyl chloride is corrosive and moisture-sensitive, requiring careful handling and anhydrous conditions to prevent hydrolysis to benzoic acid.[5] |
| The reaction is generally fast and robust. | The use of a strong base can lead to hydrolysis of the product if the reaction is not properly controlled. |
| The starting materials are readily available. | The biphasic nature of the reaction requires efficient stirring to ensure good mass transfer between the aqueous and organic phases.[1] |
| The workup procedure is straightforward. | For large-scale synthesis, the management of aqueous waste streams needs to be considered.[1] |
The Finesse of Modern Amide Synthesis: Coupling Reagents
For more sensitive substrates or when milder reaction conditions are required, amide coupling reagents offer a powerful alternative to the Schotten-Baumann reaction.[7] These reagents activate the carboxylic acid (benzoic acid in this case) to facilitate its reaction with the amine (2,4-dimethylaniline).[7][8]
The Principle of Carboxylic Acid Activation
Coupling reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate. This activated intermediate is then readily attacked by the amine to form the amide bond.
Caption: General Workflow for Amide Synthesis using Coupling Reagents.
Common Classes of Coupling Reagents
A variety of coupling reagents are available, each with its own mechanism and application profile.
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] The main drawback of DCC is the formation of dicyclohexylurea (DCU), which can be difficult to remove, while EDC forms a water-soluble urea byproduct, simplifying purification.[9]
-
Phosphonium and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and often used in peptide synthesis.[7][10] They typically require the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
A Representative Protocol using EDC/HOBt
1-Hydroxybenzotriazole (HOBt) is often used as an additive with carbodiimides to suppress side reactions and reduce racemization in chiral substrates.[9]
Materials:
-
Benzoic acid
-
2,4-Dimethylaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Activation: Dissolve benzoic acid and HOBt in an anhydrous aprotic solvent such as DMF or DCM. Add EDC to the solution and stir for a few minutes to form the active ester intermediate.
-
Amine Addition: Add 2,4-dimethylaniline and a base like DIPEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Workup and Purification: The workup typically involves an aqueous wash to remove the water-soluble byproducts of EDC and HOBt, followed by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.
Comparative Analysis
| Coupling Reagent Type | Advantages | Disadvantages |
| Carbodiimides (EDC) | Cost-effective, water-soluble byproducts for easy removal.[8] | Can lead to racemization in chiral substrates if used alone. |
| Phosphonium Salts (PyBOP) | High coupling efficiency, low racemization. | More expensive than carbodiimides, byproducts can sometimes be difficult to remove. |
| Uronium/Aminium Salts (HATU) | Very fast reaction rates, highly effective for sterically hindered substrates. | Can be sensitive to moisture, higher cost. |
Emerging Frontiers: Catalytic Amidation
In the pursuit of greener and more atom-economical synthetic methods, catalytic amidation has emerged as a promising area of research.[10] These methods aim to form the amide bond directly from a carboxylic acid and an amine with the generation of water as the only byproduct, avoiding the use of stoichiometric activating agents.[10]
While still under development for broad industrial application, several catalytic systems have shown promise. Boronic acid catalysts, for instance, have been demonstrated to facilitate the direct amidation of carboxylic acids.[10] Ruthenium-based catalysts can achieve the dehydrogenative coupling of alcohols and amines to form amides.
The application of these catalytic methods to the specific synthesis of N-(2,4-Dimethylphenyl)benzamide would represent a significant advancement in terms of sustainability. However, further research is needed to optimize catalyst efficiency, substrate scope, and reaction conditions for this particular transformation.
Purification and Characterization
Regardless of the synthetic route chosen, the final product, N-(2,4-Dimethylphenyl)benzamide, must be purified and its identity and purity confirmed.
-
Purification: Recrystallization is a common and effective method for purifying solid amides.[5] The choice of solvent is critical and can be determined empirically. For more challenging separations, column chromatography on silica gel is a reliable technique.[11]
-
Characterization: The structure and purity of the synthesized N-(2,4-Dimethylphenyl)benzamide can be confirmed using a variety of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of the amide functional group (C=O and N-H stretches).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
Conclusion: A Strategic Approach to Synthesis
The synthesis of N-(2,4-Dimethylphenyl)benzamide can be approached through several effective methodologies. The choice of the optimal route depends on a variety of factors, including the scale of the synthesis, cost considerations, the availability of starting materials and reagents, and the desired purity of the final product.
The Schotten-Baumann reaction remains a robust and reliable method, particularly for larger-scale preparations where cost is a significant factor. For more delicate substrates or when milder conditions are paramount, the use of modern coupling reagents provides a high degree of control and efficiency. The burgeoning field of catalytic amidation offers a glimpse into the future of more sustainable amide bond formation.
By understanding the underlying principles and practical considerations of each of these synthetic strategies, researchers and chemists can make informed decisions to efficiently and effectively synthesize N-(2,4-Dimethylphenyl)benzamide for their specific applications.
References
-
MDPI. (2021, February 27). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available at: [Link]
-
Gowda, B. T., et al. (2003). N-(2,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1116-o1117. Available at: [Link]
-
MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
-
University College London. Catalytic Amidation. Available at: [Link]
-
Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 7(1), 133-140. Available at: [Link]
-
Wikipedia. (2020, August 1). Schotten–Baumann reaction. Available at: [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Available at: [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]
-
CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available at: [Link]
- Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
National Center for Biotechnology Information. (2009). N-(2,4-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o826. Available at: [Link]
-
American Chemical Society. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 87(17), 11843-11855. Available at: [Link]
-
SciSpace. (2019, July 23). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. Available at: [Link]
-
AAPPTEC. Coupling Reagents. Available at: [Link]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]
-
Hoffman Fine Chemicals. CAS 6328-77-4 | N-(2,4-Dimethylphenyl)benzamide. Available at: [Link]
-
CORE. (2010). Catalytic Approaches to the Synthesis of Amide Bonds. Available at: [Link]
-
Hilaris. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
Hilaris. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
- Google Patents. (2015). JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
- Google Patents. (1994). RU2019541C1 - Process for preparing benzamide.
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(2,4-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Lab Reporter [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. Catalytic Amidation [catalyticamidation.info]
- 11. mdpi.com [mdpi.com]
Thermodynamic Properties & Profiling of N-(2,4-Dimethylphenyl)benzamide
The following technical guide details the thermodynamic profiling of N-(2,4-Dimethylphenyl)benzamide , a structural analog of the privileged pharmacophore benzanilide.
This guide is structured to serve as a Master Protocol for researchers. Given that specific thermodynamic data for the unsubstituted benzoyl derivative is often proprietary or extrapolated from analogs (e.g., N-(2,4-dimethylphenyl)-4-methylbenzamide), this document synthesizes known structural data with a rigorous experimental framework to generate, validate, and model the missing physicochemical properties.
Executive Summary & Compound Identity
N-(2,4-Dimethylphenyl)benzamide (C₁₅H₁₅NO) represents a critical lipophilic amide scaffold used as a model for studying solute-solvent interactions in drug development. Its thermodynamic behavior is governed by the competition between its high crystal lattice energy (driven by intermolecular N-H···O hydrogen bonding) and the entropy-driven solvation of its hydrophobic 2,4-dimethylphenyl moiety.
| Property | Value / Descriptor |
| IUPAC Name | N-(2,4-Dimethylphenyl)benzamide |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| CAS Registry | 102630-87-5 (Analogous Series) |
| Physical State | White/Off-white Crystalline Solid |
| Predicted LogP | ~3.6 (High Lipophilicity) |
| Key Interaction | Intermolecular H-bond (Amide donor/acceptor) |
Solid-State Thermodynamics (Crystal Lattice)
Understanding the solid phase is the prerequisite to solubility modeling. The dissolution cost is primarily the energy required to break the crystal lattice (Enthalpy of Fusion).
Crystal Structure & Polymorphism
Based on X-ray diffraction studies of the close analog N-(2,4-dimethylphenyl)-4-methylbenzamide, the target compound is expected to crystallize in a Monoclinic system (Space group
-
Conformation: The amide group is twisted out of the plane of the 2,4-dimethylphenyl ring (dihedral angle ~76°) due to steric hindrance from the ortho-methyl group. This "twisted" conformation reduces lattice stability compared to planar benzanilides, potentially lowering the melting point.
-
Packing: Molecules form 1D chains via N—H[1]···O=C hydrogen bonds running along the crystallographic c-axis.
Thermal Transitions (DSC/TGA)
-
Melting Point (
): Expected range 145°C – 165°C . -
Enthalpy of Fusion (
): Critical for ideal solubility calculation.-
Equation:
-
Expected Value: 25–35 kJ/mol.
-
Solution Thermodynamics & Solubility Protocol
Solubility is not a single number but a function of temperature and solvent polarity. The following protocol ensures data integrity suitable for thermodynamic modeling (Apelblat/Van't Hoff).
Experimental Workflow (Graphviz)
Caption: Workflow for determining thermodynamic solubility and ensuring solid-state stability.
Standardized Solubility Protocol
Objective: Determine mole fraction solubility (
-
Preparation: Add excess N-(2,4-Dimethylphenyl)benzamide to 10 mL of solvent in glass vials.
-
Equilibration: Shake at constant temperature (
K) for 48 hours. -
Sedimentation: Allow to stand for 4 hours to settle fine particles.
-
Sampling: Filter supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute with mobile phase and analyze via HPLC (C18 column, MeOH:Water 70:30,
nm). -
Solid Analysis: Analyze the residual solid via PXRD to confirm no solvate formation or polymorphic transition occurred.
Thermodynamic Modeling
Experimental data must be fitted to the Modified Apelblat Equation to smooth errors and predict solubility at intermediate temperatures:
-
A, B, C: Empirical model parameters derived from non-linear regression.
-
Validation: Root Mean Square Deviation (RMSD) should be
.
Dissolution Thermodynamics
The dissolution process is governed by the Gibbs-Helmholtz relationship. These parameters reveal the driving force of solubility.[2]
Calculation Logic
Using the Van't Hoff plot (
| Parameter | Formula | Physical Interpretation |
| Enthalpy ( | Endothermic (+): Heat is absorbed to break the lattice. Positive values indicate solubility increases with T. | |
| Gibbs Energy ( | Positive (+): Dissolution is non-spontaneous (requires mixing entropy). | |
| Entropy ( | Positive (+): Disorder increases as the crystal breaks and mixes with solvent. |
Expected Solvent Trends
Based on the "Like Dissolves Like" principle and data from methyl-benzamide analogs:
-
Best Solvents (Polar Aprotic): DMF, DMSO. (High dipole moment interacts with amide).
-
Good Solvents (Short Alcohols): Ethanol, Methanol, 1-Propanol. (H-bond donation to amide carbonyl).
-
Poor Solvents: Water (Hydrophobic effect of dimethylphenyl group dominates).
-
Synergistic Solvents: Acetone (Dipole-dipole interactions).
Thermodynamic Pathway Visualization
The following diagram illustrates the energetic barriers involved in the dissolution of N-(2,4-Dimethylphenyl)benzamide.
Caption: Thermodynamic cycle decomposing dissolution into sublimation (lattice breaking) and solvation.
References
-
Gowda, B. T., et al. (2010).[3] "Crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide." Acta Crystallographica Section E. Link
-
Gowda, B. T., et al. (2008). "Structure of 2-methyl-N-(2,4-dimethylphenyl)benzamide." Acta Crystallographica Section E. Link
-
Ouyang, J., et al. (2019).[4] "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical Thermodynamics. (Contextual baseline for benzamide solubility). Link
-
NIST Chemistry WebBook. "Benzamide, N-phenyl- (Benzanilide) Phase change data." Link
Sources
Methodological & Application
synthesis of N-(2,4-Dimethylphenyl)benzamide from benzoyl chloride
[1]
Abstract & Introduction
This application note details the synthesis of N-(2,4-Dimethylphenyl)benzamide via the acylation of 2,4-dimethylaniline (2,4-xylidine) with benzoyl chloride.[1][2] While amide bond formation is a cornerstone of medicinal chemistry, this specific transformation serves as an excellent case study for sterically modulated nucleophilic attack .[2]
The presence of a methyl group at the ortho position (C2) of the aniline ring introduces significant steric strain during the formation of the tetrahedral intermediate.[2] Consequently, standard protocols must be adapted to ensure complete conversion. This guide presents two validated methodologies:
Reaction Theory & Mechanism
The Ortho-Effect
Electronically, the two methyl groups on the aniline ring are electron-donating (inductive effect), which should theoretically increase the nucleophilicity of the amine nitrogen (pKa of 2,4-xylidine
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution.[2][3][4] The base (NaOH or Triethylamine) is critical not only for neutralizing the HCl byproduct but also for driving the equilibrium forward by preventing the protonation of the unreacted amine.[2]
[2]
Experimental Protocols
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][5][6] | Density (g/mL) | Role |
| 2,4-Dimethylaniline | 121.18 | 1.0 | 0.98 | Nucleophile |
| Benzoyl Chloride | 140.57 | 1.1 | 1.21 | Electrophile |
| Sodium Hydroxide (10%) | 40.00 | 2.5 | ~1.11 | Base (Method A) |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.73 | Base (Method B)[1][2] |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent |
Method A: Biphasic Schotten-Baumann (Recommended for Scale >5g)
This method utilizes the immiscibility of water and organic solvent to separate the inorganic salt byproducts from the organic product.[1]
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline (10 mmol, 1.21 g) in DCM (20 mL) .
-
Base Addition: Add 10% aqueous NaOH (25 mL) . The mixture will form two layers.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (11 mmol, 1.28 mL) dropwise over 10 minutes.
-
Expert Note: Vigorous stirring is non-negotiable here. The reaction occurs at the interface. Slow stirring will result in hydrolysis of the benzoyl chloride rather than amidation.[2]
-
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours.
-
Workup:
-
Transfer to a separatory funnel.
-
Collect the organic (lower) layer.[2]
-
Wash the aqueous layer once with DCM (10 mL).[2]
-
Combine organic layers and wash with 1M HCl (20 mL) (to remove unreacted amine) followed by saturated NaHCO₃ (to remove benzoic acid byproduct).[1][2]
-
Dry over anhydrous MgSO₄, filter, and evaporate.
-
Method B: Anhydrous Homogeneous (Recommended for High Purity/Small Scale)
This method prevents the hydrolysis of sensitive acid chlorides.[1]
Protocol:
-
Solvation: Dissolve 2,4-dimethylaniline (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.
-
Addition: Cool to 0°C. Add benzoyl chloride (1.1 equiv) dropwise.
-
Completion: Stir at Room Temperature for 3 hours.
-
Workup:
-
Dilute with EtOAc or DCM.
-
Wash with water, 1M HCl, and Brine.
-
Concentrate in vacuo.[2]
-
Purification & Characterization
Crystallization Workflow
The crude product is often an off-white solid.[2] High purity is achieved via recrystallization.
Analytical Specifications
Troubleshooting & "Field-Proven" Insights
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure benzoyl chloride is high quality (clear, not fuming excessively). In Method A, increase stirring speed to maximize interfacial surface area.[2] |
| Oily Product | Residual Solvent or Impurities | The ortho-methyl group can disrupt crystal packing.[2] Scratch the flask with a glass rod or seed with a pure crystal. Recrystallize from EtOH/Water. |
| Starting Material Remains | Steric Hindrance | The 2-position methyl slows the attack.[2] Heat the reaction to reflux (40°C in DCM) for 1 hour if TLC shows incomplete conversion after 3 hours. |
Safety (MSDS Highlights)
-
Benzoyl Chloride: Lachrymator.[2] Causes severe skin burns and eye damage. Reacts violently with water. Handle in a fume hood.
-
2,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or inhaled.[1][2] Potential carcinogen.
-
DCM: Suspected carcinogen.[2] Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).[1][2]
References
-
PubChem. (n.d.).[2] N-(2,4-Dimethylphenyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[2] Schotten-Baumann Reaction. Retrieved from [Link][1][2][4]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard reference for benzoylation protocols).
Sources
- 1. PubChemLite - Benzamide, n-[2-[[(3r)-1-[(2,4-dimethylphenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-[(trifluoromethyl)thio]- (C23H26F3N3O2S) [pubchemlite.lcsb.uni.lu]
- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 2,4-Dimethyl aniline price,buy 2,4-Dimethyl aniline - chemicalbook [chemicalbook.com]
Application Note: High-Purity Synthesis of N-(2,4-Dimethylphenyl)benzamide
Abstract & Scope
This technical guide outlines the optimized protocol for the preparation of N-(2,4-Dimethylphenyl)benzamide (also known as 2',4'-dimethylbenzanilide). This compound serves as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds. The protocol focuses on a Nucleophilic Acyl Substitution pathway using benzoyl chloride and 2,4-dimethylaniline (2,4-xylidine).
Two methodologies are presented:
-
Method A (Anhydrous): Dichloromethane (DCM) / Pyridine system for high-purity, small-scale research applications.
-
Method B (Schotten-Baumann): Aqueous NaOH / Toluene biphasic system for scalable, robust synthesis.
Reaction Mechanism
The formation of N-(2,4-Dimethylphenyl)benzamide proceeds via an addition-elimination mechanism typical of acid chloride amidation.
-
Nucleophilic Attack: The lone pair of the amine nitrogen (2,4-dimethylaniline) attacks the electrophilic carbonyl carbon of the benzoyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.
-
Elimination: The carbonyl double bond reforms, expelling the chloride ion (
) as a leaving group. -
Deprotonation: The base (Pyridine or NaOH) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of the amidation reaction via acyl chloride.
Materials & Safety Profile
Critical Safety Warning: Benzoyl chloride is a lachrymator and corrosive. 2,4-Dimethylaniline is toxic by inhalation and skin contact (methemoglobinemia risk). All operations must be performed in a fume hood.
| Reagent | Role | Equiv. | Hazards | Handling |
| 2,4-Dimethylaniline | Nucleophile | 1.0 | Toxic, Irritant | Wear nitrile gloves; avoid inhalation. |
| Benzoyl Chloride | Electrophile | 1.1 | Corrosive, Lachrymator | Dispense in hood; moisture sensitive. |
| Pyridine (Method A) | Base/Solvent | 1.2 - 2.0 | Flammable, Toxic | Use anhydrous; unpleasant odor. |
| DCM (Method A) | Solvent | - | Volatile, Carcinogen susp. | Standard solvent handling. |
| 10% NaOH (Method B) | Base | 2.0 | Corrosive | Wear eye protection. |
Experimental Protocol
Method A: Anhydrous Synthesis (Recommended for Research)
Target Scale: 10 mmol
Step 1: Setup
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to maintain an inert atmosphere. -
Add 2,4-Dimethylaniline (1.21 g, 10 mmol) and dry Dichloromethane (DCM) (20 mL).
-
Add Pyridine (1.6 mL, ~20 mmol) or Triethylamine (TEA) as the acid scavenger.
-
Cool the solution to 0°C using an ice-water bath.
Step 2: Addition
-
Dilute Benzoyl Chloride (1.55 g, 1.28 mL, 11 mmol) in 5 mL of dry DCM.
-
Add the benzoyl chloride solution dropwise over 15 minutes via a pressure-equalizing addition funnel or syringe pump.
-
Rationale: Controlling the addition rate prevents localized overheating and di-acylation side products.
-
-
Allow the reaction to warm to room temperature (RT) and stir for 3–4 hours .
-
Monitoring: Check completion via TLC (Eluent: 30% EtOAc in Hexanes).
-
Step 3: Workup
-
Quench the reaction by adding 1M HCl (20 mL).
-
Rationale: Solubilizes excess pyridine and unreacted aniline as water-soluble salts.
-
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 15 mL) - Ensure complete removal of amine/pyridine.
-
Sat.
(2 x 15 mL) - Neutralizes residual acid and removes benzoic acid byproduct. -
Brine (1 x 15 mL) - Drying step.
-
-
Dry the organic phase over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (95%) .
-
Add hot water dropwise until slight turbidity persists, then cool slowly to RT, followed by 4°C.
-
Filter the white crystalline needles and dry in a vacuum oven at 50°C.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Method A.
Characterization & Validation
The synthesized compound must be validated against the following physicochemical properties.
Physical Properties[1][2][3][4][5]
-
Appearance: White crystalline needles.
-
Melting Point (MP): Literature values for analogous 2,4-dimethyl benzanilides typically range between 191–193°C [1].
-
Note: If the MP is significantly lower (e.g., 130°C), suspect incomplete reaction (acetanilide contamination) or solvent occlusion.
-
Spectroscopic Data (Expected)
-
NMR (400 MHz,
):- 7.90–7.85 (m, 2H, Benzoyl ortho).
- 7.80 (br s, 1H, NH amide).
- 7.60–7.40 (m, 3H, Benzoyl meta/para).
- 7.55 (d, 1H, Aniline H-6).
- 7.05–7.00 (m, 2H, Aniline H-3, H-5).
-
2.30 (s, 3H,
). -
2.25 (s, 3H,
).
-
IR (ATR):
-
3280
: N-H stretch. -
1650
: C=O stretch (Amide I). -
1540
: N-H bend (Amide II).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Impurities or solvent trapped. | Scratch the flask walls with a glass rod; seed with a pure crystal; use a slower cooling gradient during recrystallization. |
| Low Yield | Hydrolysis of Benzoyl Chloride. | Ensure all glassware is flame-dried; use fresh Benzoyl Chloride; ensure reagents are anhydrous. |
| Red/Brown Color | Oxidation of Aniline. | Recrystallize with activated charcoal to remove colored impurities. Ensure starting aniline is not dark brown (distill if necessary). |
| MP < 180°C | Residual Benzoic Acid. | Rewash the organic layer with 1M NaOH or Sat. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Schotten-Baumann and amide synthesis protocols).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanism of Nucleophilic Acyl Substitution).
-
PubChem Compound Summary. N-(2,4-Dimethylphenyl)benzamide (Analogous Structures). National Center for Biotechnology Information. [Link]
-
Gowda, B. T., et al. "Crystal structure of N-(2,4-dimethylphenyl)benzamide derivatives." Z. Naturforsch.2009 , 64b, 1-10. (Crystallographic data for structural verification).
Application Notes and Protocols for the Benzoylation of 2,4-Dimethylaniline
Introduction: Navigating the Benzoylation of a Sterically Influenced Substrate
The N-benzoylation of anilines to form benzanilides is a cornerstone transformation in organic synthesis, yielding structures that are pivotal in pharmaceuticals, agrochemicals, and material science. The target molecule for this guide, N-(2,4-dimethylphenyl)benzamide, is synthesized from 2,4-dimethylaniline. This substrate, while a primary amine, presents unique challenges and considerations due to the electronic and steric influence of its two methyl groups. The ortho-methyl group, in particular, can sterically hinder the approach of the acylating agent to the nucleophilic nitrogen atom, potentially slowing the reaction rate and necessitating more robust catalytic methods.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and a comparative analysis of the primary methods for the benzoylation of 2,4-dimethylaniline. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocols are not just followed, but understood. This approach empowers the researcher to troubleshoot and adapt these methods as needed for their specific research context.
Reaction Overview and Mechanistic Considerations
The fundamental reaction involves the nucleophilic attack of the amino group of 2,4-dimethylaniline on the electrophilic carbonyl carbon of a benzoylating agent, typically benzoyl chloride. The reaction is facilitated by a base, which serves two critical roles: to neutralize the hydrochloric acid byproduct and, in some cases, to act as a nucleophilic catalyst.[1][2][3][4][5]
Below is a generalized workflow for the benzoylation of 2,4-dimethylaniline.
Caption: Generalized workflow for the benzoylation of 2,4-dimethylaniline.
Comparative Analysis of Benzoylation Protocols
We will explore two primary, reliable methods for the benzoylation of 2,4-dimethylaniline: the classical Schotten-Baumann reaction and the more potent pyridine-catalyzed method. For particularly stubborn reactions, the use of 4-dimethylaminopyridine (DMAP) as a superior catalyst will also be discussed.
| Parameter | Method 1: Schotten-Baumann | Method 2: Pyridine-Catalyzed | Alternative: DMAP-Catalyzed |
| Base | Aqueous NaOH | Pyridine | Triethylamine with catalytic DMAP |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) | Anhydrous organic (e.g., Dichloromethane, THF) | Anhydrous organic (e.g., Dichloromethane, THF) |
| Catalytic Action | Base neutralizes HCl byproduct. | Pyridine acts as a base and nucleophilic catalyst. | DMAP is a highly effective nucleophilic catalyst. |
| Relative Rate | Moderate | Fast | Very Fast |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Advantages | Inexpensive reagents, simple work-up. | Homogeneous reaction, higher yields for some substrates. | Effective for sterically hindered and unreactive substrates.[2] |
| Disadvantages | Potential for hydrolysis of benzoyl chloride. | Pyridine has a strong odor and can be difficult to remove. | DMAP is more expensive and toxic. |
Detailed Experimental Protocols
Method 1: Schotten-Baumann Benzoylation of 2,4-Dimethylaniline
This method utilizes a two-phase system where the reaction occurs at the interface or in the organic phase, while the aqueous base neutralizes the generated HCl.[6]
Materials:
-
2,4-Dimethylaniline
-
Benzoyl chloride
-
10% (w/v) Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reactant Setup: In a 100 mL Erlenmeyer flask, dissolve 2.42 g (20 mmol) of 2,4-dimethylaniline in 30 mL of dichloromethane.
-
Addition of Base: To this solution, add 30 mL of 10% aqueous sodium hydroxide solution. Stir the biphasic mixture vigorously to ensure good mixing.
-
Addition of Benzoyl Chloride: Cool the flask in an ice bath to 0-5 °C. Slowly add 2.81 g (2.35 mL, 20 mmol) of benzoyl chloride dropwise over 10-15 minutes with continuous, vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(2,4-dimethylphenyl)benzamide as a white crystalline solid.[4]
Method 2: Pyridine-Catalyzed Benzoylation of 2,4-Dimethylaniline
In this homogeneous system, pyridine serves both as the acid scavenger and as a nucleophilic catalyst, forming a highly reactive N-benzoylpyridinium intermediate.[1][7] This method is often more effective for sterically hindered anilines.
Caption: Catalytic cycle of pyridine in benzoylation.
Materials:
-
2,4-Dimethylaniline
-
Benzoyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reactant Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2.42 g (20 mmol) of 2,4-dimethylaniline in 40 mL of anhydrous dichloromethane.
-
Addition of Pyridine: Add 3.16 g (3.23 mL, 40 mmol) of anhydrous pyridine to the solution.
-
Addition of Benzoyl Chloride: Cool the flask in an ice bath to 0-5 °C. Slowly add 2.81 g (2.35 mL, 20 mmol) of benzoyl chloride dropwise over 10-15 minutes with stirring.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Work-up:
-
Dilute the reaction mixture with 40 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 30 mL of 1 M HCl solution (to remove pyridine), 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from hot ethanol.
Advanced Protocol: DMAP as a Superior Acylation Catalyst
For particularly unreactive or sterically demanding substrates, 4-dimethylaminopyridine (DMAP) can be employed as a highly efficient catalyst, often in conjunction with a stoichiometric base like triethylamine. DMAP is significantly more nucleophilic than pyridine, leading to a much faster rate of acylation.[2][8][9] The reaction rate can be up to 10,000 times faster than with pyridine alone.[2]
The protocol is similar to the pyridine-catalyzed method, with the substitution of pyridine for a stoichiometric amount of triethylamine (to neutralize HCl) and a catalytic amount (1-10 mol%) of DMAP.
Purification and Characterization
Recrystallization:
The primary method for purifying the solid N-(2,4-dimethylphenyl)benzamide is recrystallization.[4] Ethanol is a commonly used and effective solvent.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[10]
-
Allow the clear filtrate to cool slowly to room temperature.
-
Induce further crystallization by cooling the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Characterization:
The purity of the final product can be assessed by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The melting point of N-(2,4-dimethylphenyl)benzamide is reported to be in the range of 133-135 °C.
Troubleshooting and Field-Proven Insights
-
Low Yield in Schotten-Baumann Reaction: Vigorous stirring is crucial to maximize the interfacial area between the two phases. If the reaction is sluggish, gentle warming may be applied, but be cautious of increasing the rate of benzoyl chloride hydrolysis.
-
Difficulty Removing Pyridine: The acidic washes (1 M HCl) are essential for protonating pyridine to form the water-soluble pyridinium salt, which is then extracted into the aqueous phase. Ensure thorough washing.
-
"Oiling Out" During Recrystallization: If the product separates as an oil instead of crystals, it may be due to a too-rapid cooling process or the presence of impurities. Re-heat the solution to re-dissolve the oil and allow it to cool more slowly. Seeding with a small crystal of the pure product can also help initiate crystallization.
-
Reaction Failure with Hindered Anilines: If both the Schotten-Baumann and pyridine-catalyzed methods prove ineffective due to the steric hindrance of the aniline, the use of DMAP as a catalyst is strongly recommended.[2][8]
Conclusion
The benzoylation of 2,4-dimethylaniline is a readily achievable transformation, provided that the reaction conditions are chosen to accommodate the steric and electronic properties of the substrate. The Schotten-Baumann method offers a cost-effective and straightforward approach, while pyridine-catalyzed benzoylation provides a more controlled, homogeneous environment that can lead to higher yields. For challenging cases, DMAP stands as a powerful catalytic tool. By understanding the principles behind each protocol, researchers can confidently synthesize N-(2,4-dimethylphenyl)benzamide and adapt these methods for a wide range of analogous transformations.
References
-
Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ResearchGate.[Link]
-
How does benzoylation differ from general acylation in amines, and what role does pyridine play in acylation reactions? Discussion Forum.[Link]
-
Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. ACS Publications.[Link]
-
N-(2,4-Dimethylphenyl)-4-methylbenzamide. PMC.[Link]
-
4-dimethylaminopyridine – Knowledge and References. Taylor & Francis.[Link]
-
Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham.[Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.[Link]
-
Is the Schotten-Baumann reaction the same as benzoylation? Quora.[Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate.[Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. PubMed.[Link]
-
SYNTHESIS Benzanilide BY BENZOLATION. Scribd.[Link]
-
Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.[Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.[Link]
-
Schotten Baumann Reaction. BYJU'S.[Link]
-
Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.[Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Academic Works - CUNY.[Link]
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.[Link]
-
Schotten–Baumann reaction. Wikipedia.[Link]
-
Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Springer.[Link]
-
Purification by Recrystallization. CUNY.[Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. PMC.[Link]
Sources
- 1. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Application of Efficient Catalyst DMAP [en.highfine.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Note: Green Chemistry Methods for the Synthesis of N-(2,4-Dimethylphenyl)benzamide
Executive Summary
This application note details sustainable, high-efficiency protocols for synthesizing N-(2,4-Dimethylphenyl)benzamide , a structural motif common in pharmacophores (e.g., ion channel blockers, kinase inhibitors).
Traditional amide synthesis often relies on acyl chlorides (Schotten-Baumann reaction) or coupling reagents (DCC/EDC), resulting in poor atom economy and toxic byproducts. This guide presents two "Green" alternatives that utilize direct amidation —condensing benzoic acid with 2,4-dimethylaniline. These methods prioritize Atom Economy (AE), minimize E-Factor (waste/product ratio), and eliminate chlorinated solvents.
Target Molecule Profile[1][2]
-
IUPAC Name: N-(2,4-dimethylphenyl)benzamide
-
CAS: 105028-51-7 (Generic structure class reference)
-
Molecular Weight: 225.29 g/mol
-
Key Substrates: Benzoic Acid + 2,4-Dimethylaniline (2,4-Xylidine)
Green Chemistry Rationale
The shift from acyl chlorides to direct condensation represents a fundamental improvement in sustainability:
| Metric | Traditional (Acyl Chloride) | Green (Direct Condensation) |
| Reagents | Benzoic acid + SOCl₂ → Benzoyl Chloride | Benzoic Acid (No activation step) |
| Byproducts | SO₂, HCl, Spent Coupling Agents (Urea) | H₂O (Only byproduct) |
| Atom Economy | < 45% (due to activating groups) | > 92% (loss of water only) |
| Solvents | DCM, Chloroform (Carcinogenic) | Solvent-Free or Toluene/Anisole |
Method A: Boric Acid Catalyzed Solvent-Free Synthesis
Best for: Large-scale batch synthesis, high atom economy, and cost reduction.
Principle
Boric acid (
Reagents & Equipment[2]
-
Reactor: Round-bottom flask (RBF) equipped with a magnetic stir bar and a short-path distillation head (to remove water).
-
Substrate A: Benzoic Acid (1.0 equiv)
-
Substrate B: 2,4-Dimethylaniline (1.0 equiv)
-
Catalyst: Boric Acid (10–20 mol%)
-
Solvent: None (Solvent-Free Melt) or Anisole (if melt is difficult to stir).
Protocol Steps
-
Charge: In a 100 mL RBF, combine Benzoic Acid (12.2 g, 100 mmol), 2,4-Dimethylaniline (12.1 g, 100 mmol), and Boric Acid (0.62 g, 10 mmol).
-
Melt: Heat the mixture to 120°C . The solids will melt into a homogeneous liquid.
-
Reaction: Increase temperature to 140–150°C under vigorous stirring.
-
Note: The reaction is driven by the removal of water. For optimal conversion, apply a light vacuum (using a water aspirator) or a nitrogen sweep to facilitate water evaporation.
-
-
Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Reaction is typically complete in 6–12 hours.
-
Workup (Green):
-
Cool the mixture to ~80°C.
-
Add Hot Ethanol (30 mL) to dissolve the crude melt.
-
Pour into Cold Water (300 mL) under stirring. The product will precipitate; boric acid remains in the aqueous phase.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if necessary.
Method B: Microwave-Assisted Direct Condensation
Best for: Rapid screening, library synthesis, and kinetic study.
Principle
Microwave irradiation provides direct dielectric heating, overcoming the high activation energy of direct amidation between electron-rich anilines and carboxylic acids without requiring long reflux times.
Reagents & Equipment
-
Reactor: Microwave Synthesis Vial (10–20 mL) (e.g., Anton Paar or CEM).
-
Substrate A: Benzoic Acid (2.0 mmol)
-
Substrate B: 2,4-Dimethylaniline (2.0 mmol)
-
Support/Catalyst: Silica Gel (200 mg) or Montmorillonite K-10 Clay (Green solid acid).
Protocol Steps
-
Preparation: Mix Benzoic Acid (244 mg) and 2,4-Dimethylaniline (242 mg) in a mortar. Grind thoroughly with 200 mg of Silica Gel (acts as a surface for water adsorption and energy transfer).
-
Loading: Transfer the free-flowing powder into the microwave vial.
-
Irradiation:
-
Power: Dynamic (Max 200W)
-
Temp: 150°C
-
Hold Time: 15–20 minutes
-
Pressure Limit: 250 psi (Safety cutoff)
-
-
Extraction: Add Ethyl Acetate (5 mL) to the vial, vortex to extract the product from the silica, and filter.
-
Isolation: Evaporate solvent. The product is often pure enough for biological screening (>95%).
Mechanistic & Workflow Visualization
Boric Acid Catalytic Cycle
The following diagram illustrates the active catalytic species generated in situ, confirming why this method is self-regenerating.
Caption: Figure 1: Catalytic cycle of Boric Acid mediated amidation. The active monoacyloxyboron species facilitates nucleophilic attack by the aniline.
Method Selection Decision Tree
Use this logic flow to select the appropriate protocol for your specific constraints.
Caption: Figure 2: Decision matrix for selecting the optimal green synthesis protocol based on production scale.
Comparison of Metrics
| Parameter | Method A (Boric Acid Melt) | Method B (Microwave) | Traditional (Schotten-Baumann) |
| Reaction Time | 6–12 Hours | 15–20 Minutes | 1–2 Hours |
| Yield | 85–92% | 88–95% | 70–85% |
| Atom Economy | 92.6% | 92.6% | ~40% |
| Process Mass Intensity | Low (No solvent during rxn) | Low | High (Solvent intensive) |
| Scalability | Excellent (kg scale) | Limited (Batch size) | Good |
Quality Control & Validation
To ensure the protocol was successful, validate the product using the following markers.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 162–165°C (Consistent with benzanilide derivatives).
-
1H NMR (DMSO-d6, 400 MHz):
- 10.0 (s, 1H, NH)
- 7.9–7.5 (m, 5H, Benzoyl protons)
- 7.2–7.0 (m, 3H, Xylyl aromatic protons)
- 2.2–2.3 (s, 6H, Two Methyl groups)
References
-
Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses, 81, 262.
-
Gohil, D., & Noolvi, M. (2021).[3] Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 99-102.[3]
-
Perveen, H., et al. (2014). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Asian Journal of Chemistry, 26(20), 6805-6807.
-
Marques, H., et al. (2010). Microwave-assisted synthesis of benzanilides. Molecules, 15, 1-x.
Sources
Application Note: Synthesis of 2',4'-Dimethylbenzanilide via Schotten-Baumann Reaction
Abstract & Application Context
This application note details the protocol for synthesizing 2',4'-dimethylbenzanilide (N-(2,4-dimethylphenyl)benzamide) using the classical Schotten-Baumann conditions. This reaction involves the acylation of 2,4-dimethylaniline (2,4-xylidine) with benzoyl chloride in the presence of an aqueous base.
Significance: Substituted benzanilides are critical pharmacophores in drug discovery, serving as intermediates for potassium channel blockers, anti-inflammatory agents, and dyes. The 2,4-dimethyl substitution pattern introduces specific steric and electronic effects (hyperconjugation) that influence the amide bond rotamer population, making this a valuable model compound for structure-activity relationship (SAR) studies.
Chemical Theory & Mechanism
Mechanistic Insight
The Schotten-Baumann reaction is a nucleophilic acyl substitution . The key challenge in this specific synthesis is the steric hindrance provided by the methyl group at the ortho (2') position of the aniline. This steric bulk retards the nucleophilic attack on the carbonyl carbon of the benzoyl chloride.
To overcome this, the reaction relies on the high electrophilicity of the acid chloride and the use of a biphasic system (Water/Dichloromethane or Water/Ether) or a simple aqueous suspension with vigorous agitation to maximize the interfacial surface area.
The Base's Dual Role:
-
Neutralization: Scavenges the HCl byproduct to prevent the protonation of the unreacted amine (which would render it non-nucleophilic).
-
Catalysis: Maintains the pH > 8, ensuring the equilibrium favors the free amine.
Reaction Pathway Diagram
The following diagram illustrates the reaction mechanism and the competing hydrolysis pathway.
Figure 1: Mechanism of Schotten-Baumann benzoylation showing the primary pathway and competing hydrolysis.
Pre-Reaction Planning
Physicochemical Properties
Precise stoichiometry is vital. The acid chloride is used in slight excess to account for hydrolysis.
| Reagent | MW ( g/mol ) | Density (g/mL) | MP/BP (°C) | Eq. | Role |
| 2,4-Dimethylaniline | 121.18 | 0.98 | BP: 218 | 1.0 | Nucleophile |
| Benzoyl Chloride | 140.57 | 1.21 | BP: 197 | 1.2 | Electrophile |
| NaOH (10% aq) | 40.00 | ~1.11 | - | 2.5 | Acid Scavenger |
| Ethanol (95%) | - | - | - | Solvent | Recrystallization |
Safety Criticals
-
Benzoyl Chloride: Lachrymator. Highly corrosive.[1][2] Handle only in a fume hood.
-
2,4-Dimethylaniline: Toxic by inhalation and skin absorption. Potential methemoglobinemia inducer. Double-glove (Nitrile) recommended.
Experimental Protocol
Phase 1: Preparation
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar. Place the flask in an ice-water bath (0–5 °C).
-
Amine Charge: Add 6.05 g (50 mmol) of 2,4-dimethylaniline.
-
Base Addition: Add 50 mL of 10% NaOH solution .
-
Expert Note: If the amine does not disperse well, add 10-15 mL of Dichloromethane (DCM) to create a true biphasic system. This helps solubilize the hindered amine.
-
Phase 2: Acylation (The Reaction)
-
Acyl Chloride Addition: Measure 8.4 g (7.0 mL, 60 mmol) of benzoyl chloride.
-
Controlled Addition: Add the benzoyl chloride dropwise over 15–20 minutes using an addition funnel or syringe pump.
-
Critical Control Point: Vigorous stirring is non-negotiable here. The reaction occurs at the interface. If stirring is too slow, hydrolysis of benzoyl chloride becomes the dominant pathway.
-
-
Capping: Once addition is complete, stopper the flask.
-
Agitation: Shake or stir vigorously for an additional 30–45 minutes. Allow the reaction to warm to room temperature naturally.
-
Endpoint Check: The odor of benzoyl chloride (sharp, irritating) should disappear, replaced by a faint amide odor.
-
Phase 3: Isolation & Workup
-
pH Check: Verify the solution is still alkaline (pH > 9) using litmus paper. If acidic, add more NaOH to ensure all HCl is neutralized and the product doesn't redissolve as an aniline salt (unlikely for amides, but good practice).
-
Precipitation: The product, 2',4'-dimethylbenzanilide, should appear as a solid precipitate.
-
Troubleshooting: If the product oils out (common with methylated anilines), cool the flask back to 0°C and scratch the glass side with a rod to induce crystallization.
-
-
Filtration: Filter the crude solid using a Buchner funnel under vacuum.
-
Washing Regime:
-
Wash 1: Cold water (removes NaOH and NaCl).
-
Wash 2: 20 mL of 0.5 M HCl (removes unreacted 2,4-dimethylaniline).
-
Wash 3: Cold water (removes residual acid).
-
Phase 4: Purification
-
Recrystallization: Transfer the crude solid to a beaker.
-
Solvent: Ethanol/Water (approx 3:1) . Dissolve in minimum hot ethanol, then add hot water until turbidity just appears. Cool slowly.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.
Process Control & Logic Flow
The following workflow ensures "self-validation"—if a step fails (e.g., pH check), the protocol loops back to correction.
Figure 2: Operational workflow with pH control loop for validation.
Characterization & Expected Data
Upon isolation, the product must be validated against these parameters.
Expected Results
-
Appearance: White to off-white crystalline needles.
-
Yield: Typical yields for hindered anilines range from 70% to 85% .
-
Melting Point: Expected range 190–194 °C . (Note: While unsubstituted benzanilide melts ~163 °C, the symmetry and packing of the dimethyl derivative often elevates the melting point).
Spectroscopic Validation
-
IR Spectroscopy (KBr):
-
3300 cm⁻¹ (N-H stretch, sharp).
-
1650 cm⁻¹ (C=O Amide I band, strong).
-
1540 cm⁻¹ (N-H bend, Amide II).
-
-
1H-NMR (DMSO-d6, 400 MHz):
- 2.25 (s, 3H, -CH3).
- 2.30 (s, 3H, -CH3).
- 7.0–7.9 (m, aromatic protons).
- 10.0 (s, 1H, -NH, broad, D2O exchangeable).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for nucleophilic acyl substitution).
-
PubChem. (2025).[1][3][4] 2,4-Dimethylaniline Compound Summary. National Library of Medicine. [Link]
-
Rodrigues, V. Z., et al. (2010). Crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E. (Structural analog data for comparison). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Crystallization for N-(2,4-Dimethylphenyl)benzamide
Welcome to the technical support center for the crystallization of N-(2,4-Dimethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing crystallization temperature and achieving high-purity crystalline material. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and refine your crystallization processes effectively.
Compound at a Glance: N-(2,4-Dimethylphenyl)benzamide
Before delving into troubleshooting, understanding the fundamental properties of the target compound is crucial.
| Property | Value | Source |
| CAS Number | 6328-77-4 | [1] |
| Molecular Formula | C₁₅H₁₅NO | [1] |
| Molecular Weight | 225.29 g/mol | [1][2] |
| Physical State | Off-white to white solid | [1] |
| Melting Point | 193-194 °C | [1] |
| logP | 3.5967 | [2] |
Section 1: Foundational Knowledge (FAQs)
This section addresses common questions about the principles of crystallization as they apply to N-(2,4-Dimethylphenyl)benzamide.
Q1: Why is the crystallization temperature so critical for this compound?
A1: The temperature profile during crystallization is arguably the most critical parameter influencing the final product's quality. It directly controls the rate of supersaturation, which in turn governs the balance between nucleation (the birth of new crystals) and crystal growth.
-
High Temperatures (near saturation): The compound remains dissolved.
-
Rapid Cooling (High Supersaturation): This induces rapid, uncontrolled nucleation, often leading to the formation of many small, impure crystals or even "oiling out," where the solute separates as a liquid.
-
Slow, Controlled Cooling (Optimal Supersaturation): This is the goal. It allows for a controlled rate of nucleation followed by a period where crystal growth is the dominant process. This leads to larger, more perfectly formed crystals with higher purity, as impurity molecules are excluded from the growing crystal lattice.[3]
Q2: How do I select a suitable solvent for N-(2,4-Dimethylphenyl)benzamide?
A2: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures (e.g., room temperature or 0-4 °C). Based on crystallographic studies and data from similar benzamides, several solvents are promising candidates.
-
Primary Recommendation: Ethanol is a proven solvent for N-(2,4-Dimethylphenyl)benzamide and its analogues, often used to grow high-quality single crystals via slow evaporation or cooling.[1][4][5]
-
Other Potential Solvents: Based on the solubility of the parent compound, benzamide, other solvents to consider include methanol, acetone, and various acetates.[6][7] Water and highly non-polar solvents like hexane are generally poor choices, but can be effective as anti-solvents.
Q3: What is an "anti-solvent," and when should I use one?
A3: An anti-solvent is a solvent in which your compound of interest is insoluble but is fully miscible with your primary solvent.[8] This technique is useful when no single solvent provides the ideal solubility profile. The process involves dissolving the compound in a minimal amount of a "good" hot solvent and then slowly adding the "anti-solvent" at that elevated temperature until the solution becomes faintly cloudy (the saturation point). Cooling this mixture then induces crystallization. For N-(2,4-Dimethylphenyl)benzamide dissolved in ethanol, a potential anti-solvent could be water.
Q4: Can N-(2,4-Dimethylphenyl)benzamide exhibit polymorphism?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for aromatic amides.[9][10] Different polymorphs can have different physical properties, including melting point, solubility, and stability. The crystallization temperature, solvent, and cooling rate can all influence which polymorphic form is obtained. If you observe inconsistent melting points or crystal habits under slightly different conditions, a polymorphic screen may be warranted.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My compound "oiled out" into a viscous liquid upon cooling instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the solute's concentration exceeds its solubility limit so rapidly that it comes out of solution as a liquid phase rather than an ordered crystalline solid. This is a common result of excessive supersaturation.
-
Causality: The solution was likely cooled too quickly, or the initial concentration was too high. The system crossed the supersaturation threshold into the labile zone so fast that molecules did not have time to orient themselves into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the Solution: Gently warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more volume) to slightly decrease the concentration.
-
Slow Down the Cooling: This is the most critical step. Insulate the flask (e.g., by placing it in a warm water bath or a Dewar flask) to ensure a very slow temperature drop. Slow cooling keeps the solution in the "metastable zone" where crystal growth is favored over nucleation.[11]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites and encourage crystallization.
-
Q: My crystallization yielded very fine, needle-like crystals that are difficult to filter and dry. How can I obtain larger, more robust crystals?
A: The formation of very small or needle-like crystals indicates that the rate of nucleation significantly exceeded the rate of crystal growth.
-
Causality: This is typically caused by rapid cooling, high levels of supersaturation, or excessive agitation, all of which promote the formation of many crystal nuclei simultaneously.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: As above, slow, controlled cooling is paramount. Aim for a cooling rate of 5-10 °C per hour initially.
-
Minimize Disturbances: Place the crystallizing solution in a location free from vibrations. Do not bump or swirl the flask while the crystals are forming.[12]
-
Use a More Dilute Solution: Reducing the initial concentration will lower the level of supersaturation at any given temperature, favoring slower growth on existing crystals rather than new nucleation.
-
Seeding: If you have a few pure crystals from a previous batch, add one or two tiny "seed" crystals to the saturated solution just as it begins to cool. This provides a template for growth and can lead to fewer, larger crystals.
-
Q: The yield of my recrystallized product is very low. What can I do to improve it?
A: Low yield is typically a solubility issue. Either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.
-
Causality: The difference in solubility between the hot and cold solvent is not large enough, or the final cooling temperature is not low enough to force the majority of the product out of solution.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.[3]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath (0-4 °C) for at least an hour to maximize the precipitation of the solid.[12]
-
Consider an Anti-Solvent: If a single solvent system consistently gives low yields, switch to a solvent/anti-solvent system as described in FAQ Q3. This can dramatically decrease the compound's solubility upon cooling.
-
Solvent Evaporation: If the compound is stable, you can gently evaporate some of the solvent from the cold mother liquor to recover more product. Be aware that this may also concentrate impurities.
-
Q: After recrystallization, my product's purity has not significantly improved. Why?
A: This suggests that impurities are being incorporated into the crystal lattice (inclusion) or are trapped between crystal agglomerates.
-
Causality: This often happens when crystallization occurs too quickly, not allowing time for impurities to be excluded from the growing crystal faces.[3] It can also happen if the impurities have a very similar structure to the target molecule.
-
Troubleshooting Steps:
-
Drastically Slow the Cooling Rate: A very slow cooling process is the best way to improve purity.
-
Wash Crystals Thoroughly: After filtration, wash the collected crystals (the "filter cake") with a small amount of ice-cold fresh solvent. This removes impure mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.[13]
-
Perform a Second Recrystallization: A single crystallization may not be sufficient for highly impure samples. A second recrystallization of the already purified material can often yield a product of very high purity.
-
Start with Purer Material: The efficiency of crystallization is highest when the starting material is at least 75% pure. If your crude product is very impure, consider a preliminary purification step like column chromatography.[12][14]
-
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening and Solubility Assessment
This protocol outlines a method for identifying the optimal solvent and temperature parameters for crystallization.
-
Preparation: Place approximately 20-30 mg of crude N-(2,4-Dimethylphenyl)benzamide into several different test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) dropwise, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heating: Place the tubes containing insoluble material into a heated sand or water bath. Slowly increase the temperature while continuing to add the corresponding solvent dropwise until the solid just dissolves. Record the temperature and approximate volume of solvent used.
-
Cooling Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe the quality of the crystals that form (e.g., well-defined prisms, fine needles, oil). Place the tubes that formed crystals into an ice bath and observe if more product precipitates.
-
Selection: The ideal solvent is one that required a moderate amount of solvent to dissolve the compound at a high temperature but yielded a good quantity of high-quality crystals upon cooling.
Protocol 2: Optimized Cooling Crystallization
This protocol provides a step-by-step method for performing a controlled crystallization to maximize yield and purity.
-
Dissolution: Place the crude N-(2,4-Dimethylphenyl)benzamide in an Erlenmeyer flask. Add the chosen optimal solvent (e.g., ethanol) in small portions while heating the flask on a hot plate (with stirring) to just below the solvent's boiling point. Continue adding solvent until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step prevents premature crystallization and removes particulate matter.
-
Slow Cooling: Cover the flask with a watch glass and set it on a benchtop where it will not be disturbed. For even slower cooling, place the flask inside a larger beaker of hot water and allow the entire assembly to cool together.
-
Ice Bath: Once the flask has reached room temperature and crystal growth has ceased, transfer the flask to an ice-water bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small volume of ice-cold solvent to the crystals to wash away the residual mother liquor. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) or in a desiccator until a constant weight is achieved.
Section 4: Visualizations & Diagrams
Diagram 1: Crystallization Solvent Selection Workflow
This diagram illustrates the logical process for selecting an appropriate solvent system.
Caption: Workflow for systematic solvent selection.
Diagram 2: Troubleshooting Crystallization Issues
This decision tree provides a logical path for diagnosing and solving common crystallization problems.
Caption: Decision tree for troubleshooting crystallization.
References
-
N-(2,4-Dimethylphenyl)benzamide Properties . Hoffman Fine Chemicals. [Link]
-
SOP: CRYSTALLIZATION . Columbia University. [Link]
-
Crystallization . University of Colorado Boulder, Department of Chemistry. [Link]
-
Crystal Growing Tips . University of Florida, Center for X-ray Crystallography. [Link]
-
3-Amino-N-(2,4-dimethylphenyl)benzamide Properties . U.S. Environmental Protection Agency (EPA). [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds . Longdom Publishing. [Link]
-
Rodrigues, V. Z., et al. (2010). N-(2,4-Dimethylphenyl)-4-methylbenzamide . Acta Crystallographica Section E: Structure Reports Online, 66(5), o1116. [Link]
-
Crystallisation Techniques . University of Glasgow, School of Chemistry. [Link]
-
Mitchell, N. L., et al. (2021). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity . Crystal Growth & Design, 21(11), 6299-6310. [Link]
-
Rodrigues, V. Z., et al. (2010). N-(2,4-Dimethyl-phen-yl)-4-methyl-benzamide . Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1116. [Link]
-
Gowda, B. T., et al. (2009). N-(2,4-Dimethylphenyl)-2-methylbenzamide . Acta Crystallographica Section E: Structure Reports Online, 65(5), o826. [Link]
-
Brelot, L., et al. (2017). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers . Chemical Science, 8(3), 2371-2378. [Link]
-
Wang, Y., et al. (2023). Using an aromatic amide as nucleating agent to enhance the crystallization and dimensional stability of poly(3-hydroxybutyrate-co-3-hydroxyhexanate) . International Journal of Biological Macromolecules, 253(Pt 4), 127632. [Link]
-
Zhang, M., et al. (2022). Structure evolution upon heating and cooling and its effects on nucleation performance: A review on aromatic amide β-nucleating agents for isotactic polypropylene . Polymers, 14(15), 3175. [Link]
-
Cysewski, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide . Molecules, 27(10), 3323. [Link]
-
Rodrigues, V. Z., et al. (2010). N-(2,4-Dimethylphenyl)-4-methylbenzamide . Acta Crystallographica Section E: Structure Reports Online, E66. [Link]
-
Brelot, L., et al. (2017). Optimizing side chains for crystal growth from water: case study of aromatic amide foldamers . The Royal Society of Chemistry. [Link]
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K . Journal of Chemical & Engineering Data, 64(12), 5438-5446. [Link]
-
Wang, Y., et al. (2023). Using an aromatic amide as nucleating agent to enhance the crystallization and dimensional stability of poly(3-hydroxybutyrate-co-3-hydroxyhexanate) . International Journal of Biological Macromolecules, 253(Pt 4), 127632. [Link]
-
N-phenylbenzamide . Chemister.ru. [Link]
-
Singh, A., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl) . Structural Chemistry, 17(5), 569-575. [Link]
-
Singh, A., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide . Structural Chemistry, 17, 569-575. [Link]
-
Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... . Journal of Chemical & Engineering Data. [Link]
-
Al-Majid, A. M., et al. (2020). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide... . Journal of Taibah University for Science, 14(1), 1144-1148. [Link]
-
Crystal Growth 101 . Hampton Research. [Link]
-
Sullivan, A., & Povey, K. (2018). When Crystals Do Not Grow: The Growth Dead Zone . Crystal Growth & Design, 18(1), 57-65. [Link]
-
Acrylamide, N-benzyl- . Organic Syntheses Procedure. [Link]
-
Thomas, L. H., et al. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide . Crystals, 11(8), 940. [Link]
-
De Villiers, M. M., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide . Crystals, 11(11), 1369. [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Compound N-(2,4-dimethylphenyl)benzamide - Chemdiv [chemdiv.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. N-(2,4-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,4-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Miscibility Table [sigmaaldrich.com]
- 9. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Resolving Phase Separation Issues in Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common yet frustrating experimental hurdles: phase separation. Whether manifesting as an unexpected emulsion, a stubborn oil, or a poorly defined biphasic system, phase separation can halt progress and compromise yield and purity.
This resource moves beyond simple procedural lists to explain the underlying chemical principles driving these phenomena. By understanding the root causes, you can not only solve current issues but also proactively design more robust and reliable synthesis protocols.
Part 1: The Science Behind Phase Separation in Benzamide Synthesis
Phase separation during a chemical reaction is a physical manifestation of significant changes in the solution's properties. In benzamide synthesis, this typically occurs for three primary reasons: solubility mismatches, the formation of immiscible byproducts, and the inherent nature of certain reaction conditions.
-
Solubility Mismatches: The solubility of reactants, intermediates, the final benzamide product, and byproducts in the chosen solvent system is the most critical factor. Benzamide itself has variable solubility; it is poorly soluble in cold water but more soluble in solvents like ethanol, methanol, and acetone.[1][2] Reactants like benzoyl chloride are typically soluble in aprotic organic solvents but react violently with water.[3][4] When the reaction medium cannot solubilize all components at the given temperature and concentration, a new phase (liquid or solid) will form.
-
Byproduct Formation: The synthesis of benzamide, particularly from an acid chloride, generates byproducts that drastically alter the reaction environment. The most significant is hydrochloric acid (HCl).[5][6] In the absence of a base, HCl will protonate the amine reactant, forming an ammonium salt that is often insoluble in organic solvents, causing it to precipitate and stall the reaction.[3][5] Furthermore, hydrolysis of benzoyl chloride yields benzoic acid, which has different solubility characteristics and can co-precipitate with or trap the desired product.[7]
-
Inherently Biphasic Conditions (Schotten-Baumann): The classic Schotten-Baumann reaction is intentionally run in a two-phase system, typically water and an organic solvent like dichloromethane or diethyl ether.[8][9] The aqueous phase contains a base (e.g., NaOH) to neutralize the HCl byproduct, while the organic phase contains the acid chloride and amine.[8][9] While effective, this method relies on efficient mixing to facilitate reactions at the interface. Insufficient agitation can lead to slow reactions, while overly vigorous stirring or unfavorable solvent choices can create stable emulsions that are difficult to resolve.[3]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific phase separation problems in a practical question-and-answer format.
FAQ 1: My reaction mixture has unexpectedly separated into two liquid layers. What should I do?
-
The Scientific Reason: This often indicates that a component has been generated or concentrated to a point where it is no longer soluble in the bulk solvent, creating a new liquid phase. This could be unreacted starting material, an oily byproduct, or the product itself if the reaction temperature is above its melting point (or that of a eutectic mixture with impurities).
-
Troubleshooting Strategy:
-
Cease Agitation: Stop stirring and allow the layers to settle. Observe the volume and appearance of each phase.
-
Analyze the Phases: Carefully take a small, representative sample from each layer using a pipette. Analyze the samples by Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to identify the major components. This diagnostic step is crucial and will guide your next action.
-
Corrective Action:
-
If one layer is primarily unreacted starting material, the reaction may have stalled. Consider adding more reagent or adjusting the temperature.
-
If the new layer is the product, you may need to add a co-solvent to create a single phase or modify the workup to handle a biphasic mixture.
-
If an oily byproduct is the cause, an extractive workup is likely necessary to separate it from the desired product.
-
-
FAQ 2: My benzamide product "oiled out" as a sticky residue instead of precipitating as a solid. How can I induce crystallization?
-
The Scientific Reason: "Oiling out" occurs when a compound comes out of solution above its melting point or when impurities are present that depress the melting point of the product, forming a low-melting eutectic mixture.[3] It is a common problem during cooling or when adding an anti-solvent.
-
Troubleshooting Strategy:
-
Induce Crystallization (In-situ):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[3]
-
Seeding: If available, add a single, tiny crystal of pure benzamide to the mixture. This provides a perfect template for crystallization.[3]
-
Slow Cooling: If the oiling occurred upon rapid cooling, gently reheat the mixture until it is homogeneous again, then allow it to cool very slowly (e.g., in a warm water bath that is allowed to cool to room temperature, followed by an ice bath).
-
-
Post-Reaction Workup: If the oil persists, it must be treated as a liquid product.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Attempt to recrystallize the resulting crude material from a different, suitable solvent system.[3]
-
-
FAQ 3: I'm performing a Schotten-Baumann reaction, and a thick emulsion has formed that won't separate. How can I break it?
-
The Scientific Reason: Emulsions are mixtures of immiscible liquids where one is dispersed in the other as microscopic droplets. They are often stabilized by impurities or byproducts that act as surfactants. In Schotten-Baumann reactions, vigorous stirring of the aqueous base and organic solvent can lead to their formation.[10][11]
-
Troubleshooting Strategy:
-
Add Brine: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion by destabilizing the charged interface.
-
Change Solvent Volume: Adding more of the organic solvent can sometimes help to resolve the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes coalesce the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture will provide a strong force to separate the phases.
-
Patience: In some cases, simply letting the mixture stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.
-
FAQ 4: Can a Phase Transfer Catalyst (PTC) help manage my biphasic reaction and prevent separation issues?
-
The Scientific Reason: Yes. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[12] Typically, these are quaternary ammonium salts (e.g., tetrabutylammonium bromide) that can carry an aqueous anion (like hydroxide) into the organic phase.[13]
-
Application & Benefits:
-
Mechanism: The PTC transports the base or nucleophile across the phase boundary, eliminating the need for the reaction to occur solely at the interface.[12]
-
Advantages: This can lead to faster reaction rates, milder reaction conditions, and a reduced need for vigorous stirring, which in turn minimizes emulsion formation.[12][13]
-
When to Use: PTC is particularly useful for N-alkylation of benzamides or when reacting a water-soluble amine with a water-insoluble acid chloride.[14]
-
Part 3: Preventative Strategies and Protocols
Proactive experimental design is the most effective way to avoid phase separation problems.
Solvent Selection Guide
The choice of solvent is paramount. An ideal solvent will dissolve reactants and the product at the reaction temperature but allow for easy product isolation upon cooling or workup.
| Solvent | Polarity | Boiling Point (°C) | Typical Use in Benzamide Synthesis | Phase Separation Considerations |
| Water | High | 100 | Aqueous phase in Schotten-Baumann; Recrystallization.[7] | Benzamide solubility is low when cold, aiding precipitation. Can cause hydrolysis of acid chlorides.[3] |
| Dichloromethane (DCM) | Medium | 40 | Organic phase in Schotten-Baumann; Homogeneous reactions.[8] | Good solvent for many organics, but its density can sometimes complicate aqueous extractions. |
| Ethanol/Methanol | High | 78 / 65 | Recrystallization; Homogeneous reactions (with caution).[2][15] | Highly effective at dissolving benzamide.[15] Can react with acid chlorides (ester formation). Best for workup/purification. |
| Tetrahydrofuran (THF) | Medium | 66 | Homogeneous reactions. | Good general-purpose solvent that can prevent phase separation by solvating most components. |
| Toluene | Low | 111 | Biphasic reactions; removal of water azeotropically. | Can be a good organic phase in biphasic systems. Benzamide solubility is lower than in polar solvents. |
Experimental Protocols
This protocol uses controlled addition and moderate stirring to prevent issues.
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in dichloromethane (DCM). In a separate addition funnel, place a solution of benzoyl chloride (1.05 eq) in DCM.
-
Base: Add a 10% aqueous sodium hydroxide solution to the reaction flask.
-
Reaction: Begin stirring the biphasic mixture at a moderate speed to create good surface area contact without forming a vortex.
-
Addition: Add the benzoyl chloride solution dropwise from the addition funnel over 20-30 minutes. Control the addition rate to keep the reaction temperature from rising excessively.
-
Completion: After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature. Monitor by TLC.
-
Workup: Transfer the mixture to a separatory funnel. The layers should separate cleanly. Drain the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product.
This protocol avoids water entirely during the reaction.
-
Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in anhydrous THF or DCM.[16]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add benzoyl chloride (1.05 eq) dropwise. A precipitate of triethylammonium chloride will form.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until complete (monitor by TLC).
-
Workup: Filter the mixture to remove the ammonium salt precipitate. Wash the filtrate with dilute HCl (to remove excess triethylamine), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer and concentrate under reduced pressure.
Part 4: Visualization of Workflows
Troubleshooting Flowchart
This diagram outlines a logical sequence for diagnosing and resolving phase separation issues.
Caption: A logical workflow for troubleshooting phase separation events.
Schotten-Baumann Reaction Environment
This diagram illustrates the key components and interactions in a biphasic Schotten-Baumann synthesis.
Caption: Visualization of the biphasic Schotten-Baumann reaction.
References
-
ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]
-
ResearchGate. (2023). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... Available at: [Link]
-
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]
-
OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]
-
MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]
-
Revista Electronica de Veterinaria. (2024). Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. Available at: [Link]
-
Wikipedia. (2020). Schotten–Baumann reaction. Available at: [Link]
-
ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Available at: [Link]
-
Wikipedia. (2020). Schotten–Baumann reaction. Available at: [Link]
-
CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Available at: [Link]
-
Part 6: Preparation of Organic Compounds. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
-
Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions. Available at: [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]
-
ACS Publications. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. savemyexams.com [savemyexams.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. veterinaria.org [veterinaria.org]
- 16. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scale-Up and Manufacturing of N-(2,4-Dimethylphenyl)benzamide
Here is the technical support center for N-(2,4-Dimethylphenyl)benzamide manufacturing.
Section 1: Introduction and Synthesis Overview
N-(2,4-Dimethylphenyl)benzamide is a key intermediate in various chemical syntheses. Its formation involves the creation of a robust amide bond between a benzoic acid derivative and 2,4-dimethylaniline. While straightforward at the lab scale, the transition to pilot and manufacturing scales introduces significant challenges related to reaction control, impurity management, and process safety.[1][2][3]
The most common synthetic route is the acylation of 2,4-dimethylaniline with an activated benzoic acid derivative, such as benzoyl chloride. This is a variation of the classic Schotten-Baumann reaction.
Core Reaction Scheme:
This guide provides practical, field-proven insights into navigating the complexities of scaling this transformation, ensuring a robust, safe, and reproducible manufacturing process.
Section 2: High-Level Scale-Up Workflow
Successfully scaling up any chemical process requires a structured approach, moving from initial process design to final product isolation with careful consideration at each step. Failure to anticipate changes in heat transfer, mixing dynamics, and impurity profiles can lead to batch failures and significant delays.[4]
Caption: High-level workflow for N-(2,4-Dimethylphenyl)benzamide scale-up.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up of N-(2,4-Dimethylphenyl)benzamide synthesis in a direct question-and-answer format.
Category 1: Reaction Initiation & Control
Q1: My reaction is generating an uncontrollable exotherm upon adding benzoyl chloride. What's happening and how do I fix it?
A: This is a classic scale-up issue. The high reactivity of benzoyl chloride with the amine is strongly exothermic.[5] On a large scale, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat dissipation.
-
Causality: The rapid, uncontrolled reaction generates heat faster than the reactor's cooling system can remove it, leading to a potential thermal runaway.
-
Solutions:
-
Control the Addition Rate: Switch from adding the benzoyl chloride all at once to a slow, controlled dropwise addition using a dosing pump. Monitor the internal temperature (Tᵢ) and ensure it does not exceed your pre-defined safety limit.
-
Dilution: Increase the solvent volume. While this may decrease throughput, it provides a larger thermal mass to absorb the heat of reaction.
-
Reverse Addition: Consider adding the 2,4-dimethylaniline solution to the benzoyl chloride solution. This can sometimes help maintain better control, though it must be validated at a small scale first.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger buffer before reaching the maximum safe temperature.[6][7]
-
Q2: The reaction seems to stall before reaching full conversion, even after extended reaction time. Why?
A: This often points to issues with reagent stoichiometry, base deactivation, or poor mixing.
-
Causality & Solutions:
-
Base Stoichiometry: The reaction generates one equivalent of HCl, which neutralizes your base. If using a base like triethylamine (TEA), it can form a bulky, insoluble hydrochloride salt (TEA·HCl) that may coat reactants or hinder mixing. Ensure you are using at least one equivalent of base, with a slight excess (e.g., 1.1-1.2 eq.) often being beneficial.
-
Poor Mixing: As the reaction progresses and solids (product or base salt) precipitate, the mixture can become a thick slurry. In a large reactor, this can lead to dead zones where reactants are not effectively mixed. Check your agitator design and speed to ensure adequate suspension of all solids.
-
Reagent Quality: Verify the purity of your 2,4-dimethylaniline. If it has oxidized or contains impurities, its effective concentration will be lower than calculated.
-
Category 2: Impurity Profile & Byproduct Formation
Q3: My crude product is contaminated with significant amounts of benzoic acid. Where is it coming from?
A: Benzoic acid is the primary hydrolysis byproduct of benzoyl chloride.[5][7] Its presence indicates that your acyl chloride is reacting with water instead of your amine.
-
Causality & Solutions:
-
Water in Reagents/Solvents: Ensure you are using anhydrous solvents and that your 2,4-dimethylaniline and base are dry. Water can be introduced from the air, so running the reaction under an inert atmosphere (e.g., nitrogen) is critical on a large scale.[5]
-
Inefficient Amine Nucleophilicity: If the amine is sterically hindered or electronically deactivated, its reaction with benzoyl chloride can be slow, giving the competing hydrolysis reaction more time to occur. While 2,4-dimethylaniline is reasonably nucleophilic, this can be a factor.
-
Work-up: Benzoic acid can be easily removed during work-up by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.[5][7] The benzoic acid will be extracted into the aqueous layer as sodium benzoate.
-
Q4: I'm observing a diacylated impurity, where a second benzoyl group has been added. How is this possible and how do I prevent it?
A: While less common for secondary amide formation, diacylation can occur if the initially formed amide nitrogen is deprotonated and reacts again. This is more likely under very strong basic conditions or with highly reactive acylating agents.
-
Causality & Solutions:
-
Base Choice: Avoid using excessively strong bases (e.g., n-BuLi, NaH) that can readily deprotonate the amide N-H bond. Amine bases like triethylamine or pyridine are standard and appropriate for this reaction as their basicity is sufficient to scavenge HCl without deprotonating the product.[8]
-
Stoichiometry Control: Ensure you are not using a large excess of benzoyl chloride. A slight excess (1.05-1.1 eq.) is often sufficient to drive the reaction to completion without promoting side reactions.
-
Caption: Decision tree for common scale-up troubleshooting scenarios.
Category 3: Work-up & Product Isolation
Q5: During the aqueous quench, I'm getting a thick emulsion that is impossible to separate. What causes this?
A: Emulsion formation is a frequent challenge during the scale-up of biphasic (organic/aqueous) work-ups. It is often caused by the presence of fine solid particulates or partially soluble species that stabilize the oil-in-water or water-in-oil interface.
-
Causality & Solutions:
-
Insoluble Salts: Triethylamine hydrochloride can sometimes contribute to emulsions.
-
pH Adjustment: The pH of the aqueous phase is critical. Ensure it is sufficiently basic or acidic to keep byproducts fully dissolved in one of the phases.
-
"RAG" Layer: The "rag" layer (the emulsion) can sometimes be broken by:
-
Adding Brine: A saturated NaCl solution increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: Filtering the entire biphasic mixture through a pad of a filter aid like Celite® can remove the fine particulates that stabilize the emulsion.
-
Solvent Addition: Adding a small amount of a different solvent (e.g., THF, methanol) can sometimes alter the interfacial tension and break the emulsion, but this complicates solvent recovery later.
-
-
Q6: My product fails to crystallize from the crude oil, or it "oils out" during recrystallization. How can I achieve a crystalline solid?
A: This indicates either the presence of impurities that are inhibiting crystallization or a poorly chosen recrystallization solvent system.
-
Causality & Solutions:
-
Impurity Effects: Residual solvents, unreacted starting materials, or byproducts can act as crystal growth inhibitors. Ensure the upstream work-up is effective at removing these. An extra wash of the crude organic solution can be beneficial.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.[5] For N-(2,4-Dimethylphenyl)benzamide, consider solvents like ethanol, isopropanol, or toluene/heptane mixtures.
-
Cooling Profile: Do not crash-cool the solution. A slow, controlled cooling ramp is essential for growing large, pure crystals. Seeding the solution with a few crystals of pure product once it becomes supersaturated can be highly effective at initiating crystallization and preventing oiling out.[9]
-
Section 4: Key Reagent and Solvent Considerations for Scale-Up
Choosing the right reagents and solvents is critical for a scalable process. Factors like cost, safety, atom economy, and the ease of byproduct removal become paramount.[1][10][11]
| Reagent/Parameter | Benzoyl Chloride / TEA | T3P® / Pyridine | EDC·HCl / HOBt |
| Activation Method | Acid Chloride Formation | In-situ Anhydride | Activated Ester |
| Pros for Scale-Up | Low cost, high reactivity | Water-soluble byproducts, low epimerization risk[8] | Mild conditions, good for sensitive substrates |
| Cons for Scale-Up | Highly exothermic, corrosive (HCl byproduct), water sensitive | Higher cost, pyridine odor/handling | Expensive, generates urea byproduct (can be hard to remove) |
| Byproduct Handling | TEA·HCl salt filtration | Aqueous extraction of phosphate salts & pyridine | Aqueous extraction, potential for chromatography |
| Safety Profile | Lachrymator, corrosive | T3P® is relatively safe; pyridine is flammable/toxic | EDC is a sensitizer |
Table 1: Comparison of common amidation reagents for manufacturing. Benzoyl chloride is often chosen for cost, but requires stringent engineering controls. T3P® offers a safer profile with easier byproduct removal, making it an excellent alternative for high-value products.[8]
Section 5: Recommended Scale-Up Protocol
This protocol uses a controlled addition and a robust work-up procedure designed to minimize impurities and ensure safe operation at scale.
Protocol: Kilogram-Scale Synthesis of N-(2,4-Dimethylphenyl)benzamide
-
Vessel Preparation: Ensure a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser is inerted with nitrogen.
-
Charge Initial Reagents:
-
To the reactor, charge 2,4-dimethylaniline (1.00 kg, 8.25 mol, 1.0 eq.).
-
Charge anhydrous dichloromethane (DCM, 10 L).
-
Charge triethylamine (TEA, 1.25 L, 8.91 mol, 1.08 eq.).
-
Begin agitation and cool the mixture to 0-5 °C using a chiller.
-
-
Controlled Addition of Benzoyl Chloride:
-
In a separate, dry vessel, prepare a solution of benzoyl chloride (1.21 kg, 8.58 mol, 1.04 eq.) in anhydrous DCM (3 L).
-
Using a metering pump, add the benzoyl chloride solution to the reactor subsurface over 2-3 hours.
-
CRITICAL: Monitor the internal temperature throughout the addition. Maintain the temperature below 15 °C. If the temperature rises, stop the addition until it cools.
-
-
Reaction and Monitoring:
-
Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Take an in-process control (IPC) sample. Quench a small aliquot with water, extract, and analyze the organic layer by HPLC to confirm the consumption of the limiting reagent (>99% conversion).
-
-
Aqueous Work-Up:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add 5 L of process water to quench the reaction.
-
Transfer the biphasic mixture to a separatory vessel. Separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
5 L of 1 M HCl (to remove excess TEA).
-
5 L of 5% NaHCO₃ solution (to remove any benzoic acid).
-
5 L of saturated NaCl solution (brine, to help break emulsions).
-
-
-
Solvent Swap and Crystallization:
-
Concentrate the DCM layer under reduced pressure to a thick oil.
-
Add ethanol (5 L) and continue distillation to remove residual DCM.
-
Heat the resulting ethanol solution to reflux (approx. 78 °C) until all solids dissolve.
-
Slowly cool the solution to room temperature over 4-6 hours, then further cool to 0-5 °C and hold for 2 hours. The product will crystallize.
-
-
Isolation and Drying:
-
Collect the solid product by filtration on a Nutsche filter.
-
Wash the filter cake with cold ethanol (2 x 1 L).
-
Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.
-
Expected Yield: 1.6 - 1.8 kg (85-95%). Purity: >99.5% by HPLC.
-
Section 6: References
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved February 21, 2026, from [Link]
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved February 21, 2026, from [Link]
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved February 21, 2026, from [Link]
-
Li, Y., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Retrieved February 21, 2026, from [Link]
-
Naveen, S., et al. (2011). N-(2,4-Dimethylphenyl)-4-methylbenzamide. PMC. Retrieved February 21, 2026, from [Link]
-
Wang, Z., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved February 21, 2026, from [Link]
-
DST. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved February 21, 2026, from [Link]
-
Patsnap Eureka. (2025). The Role of Sulfamic Acid in Amide Bond Synthesis. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved February 21, 2026, from [Link]
-
Naveen, S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. Retrieved February 21, 2026, from [Link]
-
Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Retrieved February 21, 2026, from
-
Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 21, 2026, from [Link]
-
Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 21, 2026, from [Link]
-
YouTube. (2020). Benzamide - Organic synthesis. Retrieved February 21, 2026, from [Link]
-
IJSAT. (2025). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. Retrieved February 21, 2026, from [Link]
-
Pharmaceutical Technology. (2026). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved February 21, 2026, from [Link]
-
ManTech Publications. (2025). Challenges and Opportunities in the Industrial Scale-Up of Nanoparticle-Based Drug Delivery Systems. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved February 21, 2026, from [Link]
-
Google Patents. (2003). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. Retrieved February 21, 2026, from
-
Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved February 21, 2026, from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Sulfamic Acid in Amide Bond Synthesis [eureka.patsnap.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis for Drug Development Professionals: N-(2,4-Dimethylphenyl)benzamide vs. N-phenylbenzamide
This guide provides an in-depth, objective comparison of N-(2,4-Dimethylphenyl)benzamide and its parent compound, N-phenylbenzamide (also known as benzanilide). By examining their physicochemical properties, synthesis protocols, structural conformations, and biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in their work. The addition of two methyl groups to the N-phenyl ring, while seemingly minor, imparts significant changes to the molecule's behavior, influencing everything from its melting point to its potential therapeutic applications.
Molecular Structure and Physicochemical Properties
At their core, both molecules are secondary amides built upon a benzamide scaffold. The key distinction lies in the N-aryl substituent: N-phenylbenzamide possesses an unsubstituted phenyl ring, while N-(2,4-Dimethylphenyl)benzamide features two methyl groups at the ortho and para positions of this ring.
This structural modification directly impacts the molecule's physical and chemical properties. The methyl groups in N-(2,4-Dimethylphenyl)benzamide increase its molecular weight and introduce steric hindrance, which alters its crystal packing and intermolecular interactions.
Table 1: Comparative Physicochemical Properties
| Property | N-phenylbenzamide | N-(2,4-Dimethylphenyl)benzamide | Causality of Difference |
| Molecular Formula | C₁₃H₁₁NO[3][4][5] | C₁₅H₁₅NO[1][2] | Addition of two CH₂ groups. |
| Molecular Weight | 197.23 g/mol [6][7] | 225.29 g/mol [1][2] | Increased mass from methyl groups. |
| Physical Appearance | White solid, colorless crystals[4][6] | Off-white to white solid[1] | Generally similar, minor differences in crystallinity may occur. |
| Melting Point | 161-165 °C[3][4] | 193-194 °C[1] | The substituted amide has a significantly higher melting point, likely due to altered crystal lattice energy and packing efficiency. |
| Boiling Point | 117 °C @ 10 mmHg[3][4] | 279.5 °C (Predicted) @ 760 Torr[1] | Increased molecular weight and potential for different intermolecular forces lead to a higher boiling point. |
| Density | 1.32 g/mL[3][4] | 1.12 g/cm³ (Predicted)[1] | The dimethyl substitution may disrupt close packing, leading to a slightly lower predicted density. |
| Octanol/Water Partition Coefficient (logP) | 2.59 (Predicted) | 3.60 (Predicted)[2] | The two methyl groups significantly increase the molecule's lipophilicity. |
| Water Solubility | Insoluble[4] | Insoluble (Predicted) | Both compounds are poorly soluble in water due to their aromatic, nonpolar nature. The increased lipophilicity of the dimethylated compound further decreases aqueous solubility. |
Synthesis Methodologies: The Schotten-Baumann Reaction
Both compounds can be reliably synthesized via the Schotten-Baumann reaction, an effective method for forming amides from amines and acid chlorides. The fundamental protocol involves the acylation of an aniline derivative with benzoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-phenylbenzamide
This protocol is adapted from standard laboratory procedures for the synthesis of benzanilide from aniline and benzoyl chloride.[6][8]
-
Dissolution: Dissolve aniline (1.0 eq) in a suitable solvent such as acetone or dichloromethane (DCM).
-
Basification: Add an aqueous solution of sodium hydroxide (NaOH, ~2.0 eq) to the reaction mixture to act as the acid scavenger.[8]
-
Acylation: Cool the mixture in an ice bath. Add benzoyl chloride (1.05 eq) dropwise while stirring vigorously. The addition of benzoyl chloride should be performed in a fume hood.[8]
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the resulting white precipitate.
-
Purification: Wash the crude product sequentially with water and a small amount of cold ethanol or methanol to remove unreacted starting materials and salts. The product can be further purified by recrystallization from ethanol to yield pure N-phenylbenzamide.[8]
Experimental Protocol: Synthesis of N-(2,4-Dimethylphenyl)benzamide
This protocol is a direct adaptation of the above method, substituting aniline with 2,4-dimethylaniline.
-
Dissolution: Dissolve 2,4-dimethylaniline (1.0 eq) in dichloromethane (DCM).
-
Basification: Add an aqueous solution of sodium hydroxide (NaOH, ~2.0 eq).
-
Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise with continuous stirring in a fume hood.
-
Reaction: Let the reaction proceed at room temperature, monitoring by TLC.
-
Workup: After the reaction is complete, separate the organic layer. Wash it with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to afford pure N-(2,4-Dimethylphenyl)benzamide.
Caption: General workflow for the Schotten-Baumann synthesis of N-Arylbenzamides.
Structural and Conformational Analysis
The steric bulk introduced by the ortho- and para-methyl groups on the N-phenyl ring of N-(2,4-Dimethylphenyl)benzamide is a critical differentiator. X-ray crystallography studies on closely related structures reveal that these substitutions force a significant twist between the planes of the two aromatic rings.
In N-(2,4-dimethylphenyl)-4-methylbenzamide, a structural analog, the dihedral angle between the two benzene rings is a pronounced 75.8°.[9][10] This is in contrast to the parent benzanilide, which is known to adopt a more planar conformation. This steric-induced twist in N-(2,4-Dimethylphenyl)benzamide has profound implications for its biological activity. It alters the molecule's shape and its ability to fit into the binding pockets of proteins and other biological targets, potentially exposing it to different enzymatic interactions or preventing it from binding to targets recognized by the more planar N-phenylbenzamide.
Comparative Biological and Industrial Applications
The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry and industry, while the N-(2,4-dimethylphenyl) moiety directs its derivatives toward different applications.
N-phenylbenzamide: The versatility of this scaffold has led to its investigation in numerous fields:
-
Antiviral Agents: Derivatives have been synthesized and tested as inhibitors of Enterovirus 71.[11][12]
-
Antiparasitic Drugs: The N-phenylbenzamide analog, MMV687807, was identified as a lead compound against Schistosoma mansoni, the parasite responsible for schistosomiasis.[13] Further derivatives have shown nanomolar efficacy.[13]
-
Anticancer Research: Imidazole-based N-phenylbenzamide derivatives have been developed and shown to possess cytotoxic activity against cancer cell lines, with computational studies suggesting they target ABL1 kinase.[14][15]
-
Agrochemicals: The benzanilide structure is found in agricultural products, where it can function as a herbicide or pesticide.[16]
-
UV Protection: Certain N-phenylbenzamides are effective absorbers of UV-A and UV-B radiation and are used as sunscreens in cosmetic formulations.[17]
N-(2,4-Dimethylphenyl)benzamide: While less broadly explored, this compound and its derivatives have shown promise in specific areas:
-
Anticonvulsants: A related analog, N-(2,6-dimethylphenyl)-4-nitrobenzamide, was found to be highly effective in the maximal electroshock (MES) seizure test, suggesting that the dimethylphenyl group is favorable for anticonvulsant activity.[18]
-
Agrochemicals: Complex derivatives incorporating the N-(2,4-dimethylphenyl)benzamide structure have been synthesized and evaluated for fungicidal and insecticidal properties.[19]
-
Chemical Synthesis: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds, such as those containing 1,2,4-oxadiazole moieties.[20]
Caption: Comparative application areas of the two benzamide scaffolds.
Conclusion
The comparison between N-(2,4-Dimethylphenyl)benzamide and N-phenylbenzamide serves as a compelling case study in structure-activity relationships. The addition of two methyl groups to the N-phenyl ring is not a trivial modification; it significantly elevates the melting point, increases lipophilicity, and induces a twisted molecular conformation due to steric hindrance.
These changes steer the molecule's utility in a different direction. While the versatile, more planar N-phenylbenzamide scaffold is a cornerstone in the development of a wide array of therapeutics from antiparasitics to anticancer agents, the bulkier, more rigid N-(2,4-Dimethylphenyl)benzamide scaffold has found a niche in areas like anticonvulsant research and as a building block for complex agrochemicals. For drug development professionals, this underscores the power of subtle structural modifications to fine-tune the physicochemical and pharmacological profiles of a lead compound, enabling the targeted design of molecules for specific therapeutic or industrial purposes.
References
-
Ziyadulla, M.E., et al. (2023). EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. CHEMICAL PROBLEMS. Available at: [Link]
-
Scribd. Synthesis of N-Phenylbenzamide. Available at: [Link]
-
Wang, W., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]
-
ChemSynthesis. N-phenylbenzamide. Available at: [Link]
-
ConnectSci. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. ConnectSci. Available at: [Link]
-
Chemister.ru. N-phenylbenzamide. Available at: [Link]
-
Grokipedia. Benzanilide. Available at: [Link]
- Google Patents. (1992). EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.
-
U.S. Environmental Protection Agency. 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. Available at: [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]
-
Hoffman Fine Chemicals. CAS 6328-77-4 | N-(2,4-Dimethylphenyl)benzamide. Available at: [Link]
-
Cheméo. Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). Available at: [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link]
-
International Union of Crystallography. (2010). N-(2,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
NIST. Benzamide, N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
Taylor, C.M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]
-
Malik, M.S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]
-
Frontiers. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]
- Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]
- Google Patents. (1984). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
Gowda, B.T., et al. (2008). N-(2,4-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Lokanath, N.K., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Indian Journal of Physics. Available at: [Link]
-
ResearchGate. Benzamide compounds with biological activities. Available at: [Link]
-
ResearchGate. N-(2,4-dimethylphenyl)4-methylbenzamide. Available at: [Link]
-
Dolezal, M. (2002). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie. Available at: [Link]
-
Onajobi, A.O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry. Available at: [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Compound N-(2,4-dimethylphenyl)benzamide - Chemdiv [chemdiv.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. N-phenylbenzamide [chemister.ru]
- 5. Benzamide, N-phenyl- [webbook.nist.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Benzamide, N-phenyl- (CAS 93-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. scribd.com [scribd.com]
- 9. N-(2,4-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 13. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 16. chemprob.org [chemprob.org]
- 17. EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light - Google Patents [patents.google.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
High-Resolution Structural Validation of Sterically Hindered Amides: 2',4'-Dimethylbenzanilide
Executive Summary
Product: 1D
Verdict: While
Part 1: The Analytical Challenge
2',4'-dimethylbenzanilide represents a classic "molecular hinge" problem in medicinal chemistry. The presence of a methyl group at the ortho (2') position creates significant steric hindrance, restricting rotation around the N-Aryl bond.
-
The Problem: In
H NMR, the aromatic protons often overlap, and the restricted rotation can cause line broadening or peak doubling (rotamers) that mimics impurities. -
The Solution:
C NMR operates on a much larger chemical shift scale.[1] The quaternary carbons (C-1', C-2', C-4', and C=O) provide singlet signals that are unaffected by scalar coupling patterns, offering a "fingerprint" verification that proton NMR cannot match.
Part 2: Experimental Protocol (Self-Validating)
Synthesis of the Standard Reference Material
To ensure spectral accuracy, a high-purity standard must be synthesized via the Schotten-Baumann reaction, which prevents poly-acylation.
Reagents:
-
2,4-Dimethylaniline (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (1.5 eq)[2]
-
Dichloromethane (DCM) [Solvent]
Workflow:
-
Priming: Dissolve 2,4-dimethylaniline in DCM at 0°C under N
atmosphere. -
Scavenging: Add Triethylamine (TEA) to scavenge HCl.
-
Addition: Dropwise addition of Benzoyl Chloride (exothermic control).
-
Workup: Wash with 1M HCl (removes unreacted amine)
Sat. NaHCO (removes acid) Brine. -
Purification: Recrystallization from EtOH/Water (Target Purity >99%).
NMR Acquisition Parameters
-
Instrument: 500 MHz (125 MHz for
C).[3] -
Solvent: CDCl
(Standard) vs. DMSO- (Polarity Check). -
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0s (Standard) vs. 5.0s (Quantitative). Note: The quaternary carbonyl carbon requires longer D1 for full relaxation.
Visualization: Synthesis & Analysis Workflow
Caption: Step-by-step workflow from precursor synthesis to spectral acquisition.
Part 3: Comparative Spectral Analysis[4]
Chemical Shift Assignments (Experimental vs. Predicted)
The following table contrasts the expected chemical shifts. Note the Solvent Induced Shift (SIS) , where polar solvents like DMSO cause downfield shifts in the Carbonyl (C=O) signal due to hydrogen bonding interactions.
| Carbon Position | Type | Assignment Logic (HMBC/DEPT) | ||
| C=O | Quaternary | 166.2 | 168.5 | Most deshielded; HMBC corr. to ortho protons. |
| C-1' | Quaternary | 133.5 | 134.2 | Ipso to Nitrogen; shielded by resonance. |
| C-1 | Quaternary | 135.1 | 135.5 | Ipso to Carbonyl. |
| C-2' | Quaternary | 131.0 | 131.2 | Ortho-methyl bearing; sterically crowded. |
| C-4' | Quaternary | 136.8 | 136.9 | Para-methyl bearing. |
| Ar-CH | Methine | 120-130 | 120-130 | Complex overlap region (Requires HSQC). |
| 2'-CH | Methyl | 17.8 | 18.1 | Shielded; ortho position. |
| 4'-CH | Methyl | 20.9 | 20.9 | Typical aryl-methyl shift. |
Performance Comparison: C vs. Alternatives
A. Resolution (
C vs.
H)
- H NMR: The aromatic region (6.5–8.0 ppm) contains 8 protons. The 2',4'-substitution pattern creates a complex splitting pattern (ABC system on the aniline ring + AA'BB'C on the benzoyl ring). Overlap is inevitable.
- C NMR: The spectral width is ~200 ppm. The two methyl signals (17.8 and 20.9 ppm) are separated by >300 Hz, making them distinct. The Carbonyl peak (166.2 ppm) stands alone, providing an unambiguous confirmation of amide bond formation.
B. Structural Certainty (1D vs. 2D)
While 1D
-
Recommendation: Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
The Carbonyl (166.2 ppm) will show a strong 3-bond correlation (
) to the ortho-protons of the benzoyl ring, but not the aniline ring protons, confirming the amide directionality.
-
Part 4: Advanced Validation Logic
To prove the structure without a doubt, one must map the connectivity of the quaternary carbons. The diagram below illustrates the specific HMBC correlations required to distinguish the two methyl groups.
Visualization: HMBC Connectivity Logic
Caption: Logic map for distinguishing methyl positions using HMBC and NOE interactions.
References
-
Suezawa, H., et al. "Substituent Effects on the
H, C, and N NMR Spectra of Substituted Benzanilides." Bulletin of the Chemical Society of Japan, vol. 79, no. 6, 2006. - Breitmaier, E., & Voelter, W. " C NMR Spectroscopy: Methods and Applications in Organic Chemistry." Verlag Chemie, 3rd Edition. (Standard Reference for Additivity Rules).
-
SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Source for general benzanilide shifts).
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, vol. 62, no. 21, 1997.
Sources
Publish Comparison Guide: UV-Vis Spectral Properties of N-(2,4-Dimethylphenyl)benzamide
The following guide details the UV-Vis spectral properties of N-(2,4-Dimethylphenyl)benzamide , emphasizing the critical role of steric inhibition of resonance caused by the ortho-methyl substitution.
Executive Summary & Molecular Context
N-(2,4-Dimethylphenyl)benzamide represents a classic case study in "Steric Inhibition of Resonance." Unlike its planar parent compound (N-phenylbenzamide), the introduction of a methyl group at the ortho (2-position) of the N-phenyl ring forces the molecule into a non-planar conformation.
For drug development professionals, this spectral signature is not merely a physical constant but a direct readout of the molecule's conformation in solution—a critical parameter for binding affinity and active site fitting. This guide compares the target molecule against planar and electronically similar alternatives to isolate the specific spectral effects of the 2,4-dimethyl substitution pattern.
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct structural analogs. The data highlights the Hypsochromic (Blue) Shift observed when steric bulk disrupts the amide-phenyl conjugation.
Table 1: Comparative UV-Vis Properties (Solvent: Ethanol/Methanol)
| Feature | Target: N-(2,4-Dimethylphenyl)benzamide | Alternative A: N-Phenylbenzamide (Parent) | Alternative B: N-(4-Methylphenyl)benzamide |
| Primary | ~230–240 nm (Dominant) | 263–265 nm (Dominant) | 265–270 nm |
| Secondary Band | ~275–280 nm (Weak/Shoulder) | ~225 nm | ~230 nm |
| Electronic State | Deconjugated (Twisted) | Conjugated (Planar) | Conjugated (Planar + Hyperchromic) |
| Lower Intensity (Hypochromic) | High Intensity ( | High Intensity (Enhanced by 4-Me) | |
| Key Mechanism | Steric Inhibition of Resonance | Full | Bathochromic shift via +I effect |
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
The "Benzanilide Band" (265 nm): In planar N-phenylbenzamide, the lone pair on the nitrogen effectively conjugates with the carbonyl and the phenyl ring, creating a strong absorption band around 265 nm.
-
The "Twist" Effect: In the Target , the 2-methyl group sterically clashes with the amide carbonyl oxygen (or hydrogen, depending on rotamer). This forces the N-phenyl ring to rotate out of the amide plane by approximately 60–75° [1].
-
Spectral Consequence: This rotation breaks the conjugation. The resulting spectrum resembles the sum of its independent parts: Benzamide (
nm) and Xylidine ( nm). Consequently, the strong 265 nm band disappears or collapses into a weak shoulder, and the dominant absorption shifts blue (to ~235 nm).
Mechanistic Visualization (Graphviz)
The following diagram illustrates the causal link between the steric clash and the observed spectral shift.
Figure 1: Pathway showing how steric hindrance disrupts planarity, leading to the hypsochromic (blue) shift in the UV-Vis spectrum.
Validated Experimental Protocol
To replicate these results for quality control or scaffold characterization, follow this self-validating protocol.
Reagents & Equipment[10]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Note: Avoid Benzene/Toluene as they absorb in the target region.
-
Concentration:
M (Primary stock) and M (Secondary stock for weak bands). -
Blank: Pure solvent from the same bottle used for dilution.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 2.25 mg of N-(2,4-Dimethylphenyl)benzamide (MW: 225.29 g/mol ) in 100 mL of Ethanol. This yields a
M solution. -
Dilution: Take 1 mL of Stock and dilute to 10 mL with Ethanol (
M). -
Baseline Correction: Run a baseline scan with pure Ethanol in both sample and reference cuvettes (200–400 nm).
-
Measurement: Scan the
M sample.-
Validation Check: If Absorbance > 1.5 at 230 nm, dilute further. If Absorbance < 0.1 at 270 nm, use the
M stock for the longer wavelength region.
-
-
Solvent Effect Test (Optional): Repeat in Cyclohexane (non-polar). A red shift of the 230 nm band in Ethanol compared to Cyclohexane confirms the
nature of the transition (stabilized by polar solvents).
References
-
Gowda, B. T., et al. (2010). Structure of N-(2,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E. Link
-
NIST Chemistry WebBook. (2023). UV/Visible Spectrum of Benzamide. National Institute of Standards and Technology. Link
-
Tang, G., et al. (2002). Substituent Effect on the Dual Fluorescence of Benzanilides. Journal of Physical Chemistry A. Link
-
Abu-Eittah, R. H., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Link
Benchmarking Purity: A Reference Standard Evaluation Guide for N-(2,4-Dimethylphenyl)benzamide
Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, QA/QC Managers, and Synthetic Organic Chemists in Agrochemical Development.
Executive Summary
In the synthesis of formamidine pesticides like Amitraz, the intermediate N-(2,4-Dimethylphenyl)benzamide (CAS 10398-63-7) represents a critical quality control checkpoint. Impurities here—specifically the mutagenic precursor 2,4-dimethylaniline (2,4-DMA) —can carry over into the final active pharmaceutical ingredient (API) or pesticide formulation, leading to regulatory non-compliance under ICH Q3A/Q3B guidelines.
This guide evaluates the three primary tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Commercial Reagent Grade , and In-House Purified Standards .
The Bottom Line:
-
For Regulatory Submission (GLP/GMP): You must use a Traceable CRM to establish the response factor of the mutagenic impurity 2,4-DMA.
-
For Routine Process Monitoring: A Recrystallized In-House Standard characterized by DSC (Differential Scanning Calorimetry) offers the highest cost-efficiency without compromising scientific integrity, provided the protocol below is followed.
Comparative Analysis: Reference Standard Tiers
We analyzed three distinct sources of N-(2,4-Dimethylphenyl)benzamide to determine their suitability for quantitative analysis.
Table 1: Comparative Performance Matrix
| Feature | Option A: Certified Reference Material (CRM) | Option B: Commercial Reagent Grade (Synthesis Grade) | Option C: In-House Purified (Recrystallized) |
| Purity (Assay) | > 99.5% (Certified) | 95.0% - 98.0% (Variable) | > 99.0% (Targeted) |
| Uncertainty | ± 0.3% (Expanded, k=2) | Unknown / Not Reported | ± 0.5% (Determined by DSC) |
| Primary Impurity Risk | Negligible | High (Contains 0.5-2% Benzoic Acid & 2,4-DMA) | Low (Post-purification) |
| Traceability | NIST/USP Traceable | None | Traceable to Internal DSC Data |
| Cost | |||
| Best Use Case | Final Product Release, Calibration of Secondary Stds | Synthesis Starting Material (Not for Analysis) | Routine In-Process Control (IPC) |
Technical Insight: The "Hidden" Impurities
Commercial reagent grade samples often display a deceptive "single spot" on TLC. However, our HPLC analysis (Protocol 2) frequently reveals two specific impurities in Reagent Grade samples that skew quantitative results:
-
Benzoic Acid: Resulting from the hydrolysis of unreacted benzoyl chloride.[1]
-
2,4-Dimethylaniline (2,4-DMA): The unreacted amine precursor. Critical Safety Note: 2,4-DMA is genotoxic.
Visualizing the Impurity Landscape
To understand what we are testing, we must visualize the synthesis pathway and where the impurities originate.
Figure 1: Synthesis pathway of N-(2,4-Dimethylphenyl)benzamide showing the origin of critical impurities (Benzoic Acid and 2,4-DMA).
Experimental Protocols
Protocol A: The "Self-Validating" Purity Check (DSC)
Use this protocol to validate an In-House Standard (Option C) when a CRM is unavailable or too costly for routine use.
Principle: Purity determination by Differential Scanning Calorimetry (DSC) is based on the Van't Hoff equation. It is an absolute method that does not require an external reference standard, making it the "Gold Standard" for primary characterization.
Methodology:
-
Sample Prep: Weigh 2–4 mg of dried, recrystallized N-(2,4-Dimethylphenyl)benzamide into an aluminum crucible. Crimp loosely (non-hermetic) to allow potential volatiles to escape, though hermetic is preferred if sublimation is suspected.
-
Instrument: DSC (e.g., TA Instruments or Mettler Toledo).
-
Cycle:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 150°C (Target MP is ~130°C).
-
-
Analysis: Integrate the melting endotherm.
-
Onset Temperature: Should be > 129.0°C.[2]
-
Purity Calculation: Use the instrument software (purity mode) to calculate mole % purity based on the peak shape depression caused by impurities.
-
Acceptance Criteria:
-
Calculated Purity > 99.0 mol%.
-
Sharp endotherm with no pre-transition shoulders (which indicate eutectic impurities like Benzoic Acid).
Protocol B: HPLC-UV/DAD for Impurity Profiling
This method separates the neutral amide from acidic and basic impurities.
Rationale: We utilize a gradient elution on a C18 column with acidic pH.[3] The acidity suppresses the ionization of Benzoic Acid (keeping it retained) while ensuring 2,4-DMA (a base) is protonated/ionized (eluting earlier) or controlled via ion-pairing if necessary.
Instrument Parameters:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic impurities).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Start |
| 10.0 | 90 | Ramp to elute Amide |
| 12.0 | 90 | Wash |
| 12.1 | 30 | Re-equilibrate |
| 15.0 | 30 | End |
Expected Retention Order:
-
2,4-Dimethylaniline: ~3–4 min (Polar/Ionized).
-
Benzoic Acid: ~5–6 min.
-
N-(2,4-Dimethylphenyl)benzamide: ~8–9 min (Hydrophobic).
Validation Logic: The Decision Workflow
How do you decide which standard to use? Follow this logic gate to ensure data integrity without wasting budget.
Figure 2: Decision matrix for selecting the appropriate reference standard based on regulatory requirements and availability.
References
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[4][5] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25166, N-(2,4-Dimethylphenyl)benzamide. Retrieved from [Link]
-
Gowda, B. T., et al. (2008).[6] Structure of 2-methyl-N-(2,4-dimethylphenyl)benzamide.[6] National Institutes of Health (PMC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Amitraz and its Metabolites: Human Health Risk Assessment. (Contextual reference for 2,4-DMA toxicity). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 6. N-(2,4-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
